Z-Gly-sar-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSQLCGFBZSRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293391 | |
| Record name | Z-GLY-SAR-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7801-91-4 | |
| Record name | 7801-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-GLY-SAR-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Z-Gly-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Sar-OH, chemically known as N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine, is a dipeptide derivative of significant interest in peptide chemistry and drug development. The presence of the N-terminal benzyloxycarbonyl (Z) protecting group makes it a key intermediate in the synthesis of more complex peptides. Sarcosine (Sar), the N-methylated form of glycine, imparts unique conformational properties and increased resistance to enzymatic degradation in the resulting peptides. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental methodologies for its characterization, and a discussion of its role in synthetic peptide chemistry.
Core Chemical Properties
This compound is a white to off-white crystalline powder. Its chemical structure consists of a glycine residue linked to a sarcosine residue via a peptide bond. The N-terminus of the glycine is protected by a benzyloxycarbonyl group.
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C13H16N2O5 | [1] |
| Molecular Weight | 280.28 g/mol | [1] |
| CAS Number | 7801-91-4 | [2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 102 °C | |
| Boiling Point (Predicted) | 522.5 ± 45.0 °C | |
| Density (Predicted) | 1.297 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.43 ± 0.10 | |
| Water Solubility | Sparingly soluble (23 g/L at 25 °C) | |
| LogP | 0.84670 | |
| Storage Conditions | Keep in a dark place, sealed in dry, store in a freezer under -20°C. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections provide generalized yet detailed methodologies based on standard practices in peptide chemistry.
Synthesis of this compound
A common method for the synthesis of this compound involves the coupling of Z-glycine (Z-Gly-OH) with sarcosine (Sar-OH).
Materials:
-
Z-Gly-OH
-
Sarcosine
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
-
Activation agent (e.g., N-hydroxysuccinimide - NHS)
-
Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Base (e.g., Triethylamine - TEA)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Activation of Z-Gly-OH: Dissolve Z-Gly-OH and NHS in DCM. Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise. Stir the reaction mixture for 2-3 hours at 0°C and then for an additional 2-3 hours at room temperature.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Coupling Reaction: In a separate flask, dissolve sarcosine in a mixture of DMF and water, and add TEA. To this solution, add the filtrate containing the activated Z-Gly-NHS ester. Stir the reaction mixture overnight at room temperature.
-
Workup: Acidify the reaction mixture with hydrochloric acid and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization Protocols
Objective: To assess the purity of this compound.
Instrumentation:
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HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Program:
-
A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
Detection:
-
UV detection at 220 nm.
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Infuse the solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C13H16N2O5 is m/z 281.11.
Objective: To elucidate the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
Expected ¹H NMR Signals:
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Aromatic protons of the benzyloxycarbonyl group.
-
Methylene protons of the benzyloxycarbonyl group.
-
Alpha-protons of the glycine and sarcosine residues.
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N-methyl protons of the sarcosine residue.
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Amide and carboxylic acid protons (may be broad or exchangeable).
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the chemical synthesis and purification of this compound.
Logical Flow for Characterization
Caption: Logical workflow for the analytical characterization of this compound.
Biological Context and Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways or possesses direct biological activity. The benzyloxycarbonyl (Z) group is a widely used protecting group in peptide synthesis and is generally removed to yield the biologically active peptide.
The deprotected form, H-Gly-Sar-OH, is recognized as a substrate for peptide transporters like PEPT1 and PEPT2. These transporters are crucial for the absorption of di- and tripeptides from the diet and play a role in the pharmacokinetics of many peptide-based drugs. Therefore, the primary biological relevance of this compound is as a synthetic precursor to peptides used in studying these transport mechanisms. The enzymatic stability conferred by the N-methylated sarcosine residue is a key feature that is carried over to the deprotected peptide.
Conclusion
This compound is a well-characterized dipeptide derivative with defined chemical and physical properties. Its significance lies primarily in its role as a versatile building block in solid-phase and solution-phase peptide synthesis. The methodologies for its synthesis and characterization are well-established, allowing for its reliable preparation and quality control. While this compound itself is not known to be biologically active, it serves as a crucial intermediate for the synthesis of biologically relevant peptides, particularly those designed to study peptide transport and to have enhanced enzymatic stability. This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of peptide chemistry and drug development.
References
Z-Gly-Sar-OH structure and molecular weight
An In-depth Technical Guide to Z-Gly-Sar-OH: Structure, Properties, and Application in Peptide Synthesis
This technical guide provides a comprehensive overview of N-Carbobenzyloxy-glycyl-sarcosine (this compound), a protected dipeptide derivative crucial for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical structure, molecular weight, and physicochemical properties, and provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS).
Core Compound Properties
This compound is a dipeptide composed of glycine and sarcosine (N-methylglycine), where the N-terminus of glycine is protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions during the step-wise assembly of peptide chains.
Chemical Structure:
The structure consists of a glycine residue linked to a sarcosine residue via a peptide bond. The amino group of the N-terminal glycine is capped with a benzyloxycarbonyl group.
Physicochemical Data Summary
All quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C13H16N2O5 | [][2] |
| Molecular Weight | 280.28 g/mol | [] |
| Alternate Molecular Weight | 280.277 g/mol | [3] |
| IUPAC Name | 2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | [] |
| Synonyms | N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine, this compound | |
| Appearance | White to off-white powder | |
| Purity (by HPLC) | ≥ 99% | |
| Density | 1.297 g/cm³ | |
| Boiling Point | 522.5°C at 760 mmHg | |
| CAS Number | 7801-91-4 |
Role in Peptide Synthesis
This compound is a valuable building block in the synthesis of peptides, particularly those containing the Gly-Sar motif. The N-methylation on the sarcosine residue can impart unique conformational properties and increased resistance to enzymatic degradation in the final peptide. Its primary application is within solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following protocol details the use of this compound within a standard Fmoc-based solid-phase peptide synthesis workflow. For this example, we will describe the coupling of a subsequent amino acid to a resin-bound Z-Gly-Sar moiety (after cleavage of the Z-group and assuming the C-terminus of sarcosine is already attached to the resin). A more general workflow for SPPS is also provided in the diagram below.
Materials:
-
This compound
-
Rink Amide Resin (or other suitable solid support)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
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Cold diethyl ether
-
Peptide synthesis vessel
Methodology:
-
Resin Preparation and Swelling:
-
Place the desired amount of resin into the synthesis vessel.
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Wash the resin with DMF, followed by DCM, and then again with DMF.
-
Swell the resin in DMF for 30-60 minutes to ensure optimal reaction conditions.
-
-
Fmoc-Deprotection (Removal of Fmoc group from the resin or preceding amino acid):
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin's loading capacity), a coupling reagent like HATU (3-5 eq.), and a base such as DIPEA (6-10 eq.) in DMF.
-
Allow this mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours. For hindered couplings involving N-methylated residues like sarcosine, extended reaction times or double coupling may be necessary.
-
-
Washing:
-
After the coupling reaction, drain the solution from the resin.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
To add more amino acids, repeat the deprotection (Step 2) and coupling (Step 3) steps with the next desired Fmoc-protected amino acid.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the final peptidyl-resin with DCM and dry it under a vacuum.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step cleaves the peptide from the resin and removes side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin to collect the TFA solution containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual cleavage scavengers.
-
Dry the crude peptide pellet under a vacuum. The peptide can then be purified using techniques like HPLC.
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the context of using this compound.
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Decision tree for troubleshooting incomplete coupling in SPPS.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of the Z-Gly-Sar-OH Building Block
This technical guide provides a comprehensive overview of the synthesis of the dipeptide building block, this compound (N-benzyloxycarbonyl-glycylsarcosine). This compound is a valuable reagent in peptide synthesis and drug development, serving as a protected dipeptide unit that can be incorporated into larger peptide chains. The presence of the N-terminal benzyloxycarbonyl (Z) group provides robust protection during coupling reactions, while the C-terminal carboxylic acid allows for activation and subsequent peptide bond formation.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of N-benzyloxycarbonyl-glycine (Z-Gly-OH) with sarcosine (Sar-OH). The key step is the activation of the carboxylic acid of Z-Gly-OH to facilitate the formation of a peptide bond with the secondary amine of sarcosine.
Logical Workflow for this compound Synthesis
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following sections detail the necessary protocols for the synthesis of the starting materials and the final dipeptide product.
Synthesis of N-benzyloxycarbonyl-glycine (Z-Gly-OH)
This procedure is based on the well-established Schotten-Baumann reaction.
Materials:
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Glycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Congo Red indicator paper
Procedure:
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate and a further aliquot of sodium hydroxide solution portionwise, ensuring the temperature remains low.
-
Stir the reaction mixture vigorously.
-
After the addition is complete, continue stirring as the reaction warms to room temperature.
-
Extract the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the solution is acidic to Congo Red paper.
-
The product, Z-Gly-OH, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Synthesis of N-benzyloxycarbonyl-sarcosine (Z-Sar-OH)
The synthesis of Z-Sar-OH follows a similar procedure to that of Z-Gly-OH.[1]
Materials:
-
Sarcosine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve sarcosine in a 2 N sodium hydroxide solution.[1]
-
Cool the solution to 0°C.[1]
-
Alternately add 4 N sodium hydroxide and benzyl chloroformate dropwise over 30 minutes, maintaining the temperature below 5°C.[1]
-
Stir the mixture for an additional hour as it warms to room temperature.[1]
-
Extract the mixture with diethyl ether to remove impurities.
-
Separate the aqueous layer, cool to 0°C, and acidify with concentrated hydrochloric acid to Congo Red.
-
Extract the product into three portions of diethyl ether.
-
Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent to yield Z-Sar-OH as an oil.
Synthesis of this compound
This protocol describes the coupling of Z-Gly-OH with sarcosine using a carbodiimide coupling agent.
Materials:
-
Z-Gly-OH
-
Sarcosine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution
-
Hydrochloric acid (HCl) solution
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve Z-Gly-OH and NHS (or HOBt) in an appropriate solvent (DCM or DMF).
-
Cool the solution in an ice bath.
-
Add a solution of DCC (or EDC) in the same solvent dropwise.
-
Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours to form the activated ester.
-
In a separate flask, dissolve sarcosine in an aqueous solution of sodium bicarbonate.
-
Add the activated ester solution to the sarcosine solution.
-
Stir the reaction mixture overnight at room temperature.
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any remaining impurities.
-
Acidify the aqueous layer with a cold HCl solution to a pH of approximately 2-3.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
This compound Synthesis Pathway
Caption: Chemical reaction pathway for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |
| Z-Gly-OH | C10H11NO4 | 209.20 | White crystalline powder |
| Sarcosine | C3H7NO2 | 89.09 | White crystalline powder |
| This compound | C13H16N2O5 | 280.28 | White solid |
Table 2: Expected Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the benzyloxycarbonyl group, the glycine alpha-protons, the sarcosine alpha-protons, and the N-methyl protons of sarcosine. |
| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bond and carboxylic acid, aromatic carbons of the Z-group, and the aliphatic carbons of the glycine and sarcosine moieties. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 281.1, [M+Na]⁺ ion at m/z 303.1. |
| Melting Point | A sharp melting point range is expected for the purified product. |
| Purity (HPLC) | >95% for use in further synthetic steps. |
Conclusion
The synthesis of this compound is a straightforward process that can be achieved in high yield and purity through standard solution-phase peptide coupling techniques. The protocols provided in this guide offer a robust methodology for the preparation of this important dipeptide building block. Careful execution of the experimental procedures and appropriate purification will ensure the final product is suitable for its intended applications in research and development.
References
Z-Gly-Sar-OH: A Core Building Block in Peptidomimetic Design for Enhanced Stability and Conformational Control
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is of paramount importance. This technical guide delves into the pivotal role of Z-Gly-Sar-OH, a benzyloxycarbonyl-protected dipeptide of glycine and sarcosine, as a fundamental building block in the rational design of novel therapeutic agents. Its unique structural characteristics offer researchers precise control over peptide conformation and a significant enhancement in biological stability, critical attributes for the development of effective and durable therapeutics.
Introduction: The Peptidomimetic Advantage
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical application is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and specificity. Peptidomimetics address these limitations by incorporating non-natural amino acids or modified peptide bonds to create more drug-like properties. The incorporation of N-methylated amino acids, such as sarcosine (Sar), is a key strategy in this endeavor.
This compound: A Scaffold for Stability and Structure
This compound (N-Benzyloxycarbonyl-glycyl-sarcosine) is a commercially available dipeptide building block that offers several advantages in peptidomimetic design. The benzyloxycarbonyl (Z) group provides a readily cleavable N-terminal protecting group suitable for solid-phase peptide synthesis (SPPS). The core of its utility, however, lies in the Gly-Sar motif.
Enhanced Proteolytic Resistance
The N-methylated amide bond between glycine and sarcosine confers significant resistance to enzymatic degradation by proteases. This inherent stability is a critical feature for increasing the in vivo half-life of peptide-based drugs. Peptides incorporating the Gly-Sar unit exhibit a reduced susceptibility to cleavage by common peptidases, a crucial factor for improving their pharmacokinetic profile.
Conformational Constraint and Turn Induction
The Gly-Sar sequence is a well-established motif for inducing specific secondary structures, particularly β-turns. The N-methylation of the sarcosine residue restricts the conformational freedom of the peptide backbone, favoring a cis-amide bond conformation more than a standard peptide bond. This pre-organization can be leveraged to design peptidomimetics that adopt a desired bioactive conformation, leading to higher receptor binding affinity and specificity. Conformational studies of peptides containing sarcosine have demonstrated its role in promoting turn-like structures, which are often involved in molecular recognition events at protein-protein interfaces.
Synthesis and Incorporation of this compound
The integration of this compound into a peptide sequence is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. While the principles are standard, the sterically hindered nature of the N-methylated sarcosine residue requires optimization of coupling conditions.
Optimized Coupling Protocol
A general protocol for the efficient coupling of this compound onto a solid support-bound peptide chain is outlined below. It is important to note that the "Z" protecting group is not compatible with the standard Fmoc-SPPS deprotection conditions (piperidine) and is typically cleaved at the final step using hydrogenolysis or strong acid. For stepwise synthesis, a Boc-Gly-Sar-OH or Fmoc-Gly-Sar-OH building block would be more appropriate within a standard Fmoc or Boc SPPS strategy, respectively. However, if this compound is to be added as a capping agent or as the final N-terminal modification, the following general coupling principles for hindered amino acids apply.
Table 1: Optimized Coupling Protocol for Hindered Amino Acids like Sarcosine Derivatives
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Resin Swelling | Swell the resin in DMF for 30-60 minutes. | To ensure optimal reaction environment. |
| 2 | Fmoc Deprotection | Treat the resin with 20% piperidine in DMF. | To remove the Fmoc protecting group from the N-terminal amino acid. |
| 3 | Washing | Wash the resin thoroughly with DMF. | To remove residual piperidine and byproducts. |
| 4 | Coupling | Couple the protected amino acid (e.g., Fmoc-Gly-Sar-OH) using a potent activating agent. | To form the peptide bond. |
| Option A (Standard): Fmoc-Gly-Sar-OH (3-5 eq.), HCTU/HATU (3-5 eq.), DIPEA (6-10 eq.) in DMF for 1-2 hours. | Standard activation for difficult couplings. | ||
| Option B (Double Coupling): Repeat the coupling step to ensure complete reaction. | To drive the reaction to completion for sterically hindered residues. | ||
| 5 | Washing | Wash the resin with DMF and DCM. | To remove excess reagents and byproducts. |
| 6 | Capping (Optional) | Treat the resin with acetic anhydride and a non-nucleophilic base. | To block any unreacted amino groups and prevent the formation of deletion sequences. |
Note: The use of stronger coupling reagents like HATU or HCTU is recommended for coupling sarcosine-containing dipeptides to minimize epimerization and ensure high coupling efficiency.
Z-Gly-Sar-OH: A Technical Guide for Biochemical Research and Drug Development
Abstract
This technical guide provides an in-depth overview of Z-Gly-Sar-OH (N-Benzyloxycarbonyl-glycylsarcosine), a specialized dipeptide derivative for researchers, scientists, and professionals in drug development. While its unprotected counterparts, H-Gly-Sar-OH and H-Gly-Gly-Sar-OH, are extensively used as probes for studying peptide transporters like PEPT1, the primary application of this compound lies in its role as a protected building block in synthetic peptide chemistry. The presence of the N-terminal benzyloxycarbonyl (Z) group fundamentally alters its biochemical utility, making it a key intermediate for the synthesis of complex peptidomimetics and peptide-based therapeutics rather than a direct agent in biochemical assays. This guide will detail its chemical properties, its principal application in solid-phase peptide synthesis (SPPS), and the rationale for its use over unprotected peptides in synthetic contexts.
Introduction to this compound
This compound is a dipeptide composed of glycine and sarcosine (N-methylglycine), where the N-terminus of glycine is protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial as it prevents unwanted reactions at the amine terminus during the stepwise construction of a peptide chain. The sarcosine residue is of particular interest in peptidomimetic and drug design due to the N-methylated peptide bond it forms. This structural feature can impart significant resistance to enzymatic degradation by proteases, a desirable characteristic for enhancing the in vivo stability and bioavailability of peptide-based drugs.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Full Chemical Name | 2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | [1] |
| Synonyms | N-Benzyloxycarbonyl-glycylsarcosine | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₅ | [1] |
| Molecular Weight | 280.28 g/mol | [1] |
| CAS Number | 7801-91-4 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) |
Core Application: A Building Block in Peptide Synthesis
The primary and most significant application of this compound is as an intermediate in the synthesis of peptides and peptidomimetics. The Z-group serves as a temporary protecting group for the N-terminal amine, allowing the C-terminal carboxylic acid to be selectively coupled to the free amine of another amino acid or a growing peptide chain anchored to a solid support.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound can be utilized in both solution-phase and solid-phase peptide synthesis (SPPS). In the context of SPPS, a deprotected amino acid is first anchored to a resin. This compound is then activated at its carboxyl group and coupled to the resin-bound amino acid. Following the coupling, the Z-group is removed through a deprotection step, typically hydrogenolysis, to reveal a new N-terminal amine, ready for the next coupling cycle.
While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more common in modern SPPS due to its base-lability, the Z-group offers an orthogonal protection strategy. This is particularly useful in the synthesis of complex peptides where multiple protecting groups are needed that can be removed under different conditions.
Experimental Protocol: Coupling of this compound in SPPS
This protocol outlines a general procedure for the coupling of this compound to a resin-bound amino acid (e.g., H-Leu-Resin) using a carbodiimide activation method.
Materials:
-
This compound
-
Amino acid-loaded resin (e.g., H-Leu-Wang resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the amino acid-loaded resin in DMF for 30-60 minutes in the synthesis vessel.
-
Activation of this compound: In a separate container, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours. The N-methyl group on sarcosine can cause steric hindrance, potentially requiring longer coupling times or the use of more potent coupling reagents like HATU.
-
Washing: After the coupling reaction, drain the vessel and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Completion Check: A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, ensuring the coupling reaction has gone to completion. If the test is positive, a second coupling step may be necessary.
Deprotection of the Benzyloxycarbonyl (Z) Group
The removal of the Z-group is a critical step to elongate the peptide chain. The most common method is catalytic hydrogenolysis.
Procedure:
-
The Z-protected peptidyl-resin is suspended in a suitable solvent such as DMF or methanol.
-
A palladium catalyst (e.g., 10% Pd on carbon) is added.
-
The suspension is subjected to a hydrogen atmosphere (by bubbling hydrogen gas through it or using a balloon) until the reaction is complete, which can be monitored by TLC or HPLC.
-
The catalyst is removed by filtration, and the deprotected peptide on the resin is washed before proceeding to the next coupling step.
This compound vs. H-Gly-Sar-OH: A Functional Comparison
The presence of the N-terminal protecting group is the key differentiator between this compound and its unprotected counterpart, H-Gly-Sar-OH, in the context of biochemical research.
| Feature | This compound | H-Gly-Sar-OH (Glycylsarcosine) |
| Primary Application | Peptide synthesis intermediate. | Substrate for studying peptide transporters (e.g., PEPT1). |
| N-Terminus | Blocked by a bulky, hydrophobic benzyloxycarbonyl group. | Free primary amine. |
| Biochemical Activity | Generally inactive in biological assays; not a substrate for transporters. | Actively transported by PEPT1; used in uptake and inhibition assays. |
| Purpose in Research | Used to build larger peptide structures. | Used to characterize the function and kinetics of transport proteins. |
The bulky and hydrophobic Z-group on this compound prevents it from being recognized and transported by peptide transporters like PEPT1, which have a substrate binding site adapted for small, hydrophilic di- and tripeptides with a free N-terminus.
Conclusion
This compound is a valuable reagent for chemists and drug development professionals involved in the synthesis of novel peptides and peptidomimetics. Its N-terminal Z-group provides orthogonal protection, while the sarcosine residue offers a means to enhance the enzymatic stability of the final peptide product. It is critical for researchers to distinguish the synthetic utility of this compound from the biochemical applications of its deprotected form, H-Gly-Sar-OH. This understanding ensures its proper application in the laboratory, facilitating the development of the next generation of peptide-based therapeutics.
References
An In-depth Technical Guide to Z-Gly-Sar-OH: Synthesis, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-Gly-Sar-OH (N-Benzyloxycarbonyl-glycyl-sarcosine), a protected dipeptide of significant interest in peptide chemistry and drug delivery research. This document details its chemical properties, supplier information, and its pivotal role as a synthetic intermediate. Furthermore, it delves into the biological significance and experimental applications of its deprotected form, Glycylsarcosine (Gly-Sar), particularly its interaction with peptide transporters.
Chemical Identity and Properties of this compound
This compound is a dipeptide derivative where the N-terminus of the glycine residue is protected by a benzyloxycarbonyl (Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions during the coupling of amino acids.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7801-91-4[1] |
| Molecular Formula | C₁₃H₁₆N₂O₅ |
| IUPAC Name | 2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid |
| Synonyms | N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine, Z-Gly-Sarcosine |
Supplier Information
This compound is commercially available from various suppliers specializing in peptides and biochemical reagents.
Table 2: Selected Suppliers of this compound
| Supplier | Location | Contact Information |
| BOC Sciences | Shirley, NY, USA | --INVALID-LINK-- |
| Chemsrc | Online Directory | Varies by listed supplier |
| GL Biochem | Shanghai, China | --INVALID-LINK--[1] |
| Nanjing Peptide Biotech Ltd. | Nanjing, China | --INVALID-LINK--[1] |
Role in Peptide Synthesis
The primary application of this compound is as a building block in the synthesis of more complex peptides. The "Z" group serves as a temporary protecting group for the amino terminus of glycine, which can be removed under specific conditions (e.g., hydrogenolysis) to allow for further elongation of the peptide chain.
General Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
While a specific synthesis protocol for a larger peptide using this compound was not found, a general workflow for Fmoc-based SPPS, which is a common technique for creating peptides, is described below. A similar approach could be adapted for Z-protected amino acids.
Experimental Workflow for Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (or in a modified procedure, a Z-protected dipeptide like this compound) is activated with a coupling reagent (e.g., HATU) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed again to remove excess reagents.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage: Once the peptide chain is complete, it is cleaved from the resin support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance of the Deprotected Form: Glycylsarcosine (Gly-Sar)
Upon removal of the Z-group, this compound becomes Glycylsarcosine (Gly-Sar). Gly-Sar is a dipeptide that is highly stable against enzymatic degradation due to the N-methylation in the sarcosine residue. This stability makes it an excellent model substrate for studying peptide transport mechanisms, particularly the proton-coupled oligopeptide transporter 1 (PEPT-1).[2]
PEPT-1 is a crucial transporter in the small intestine responsible for the absorption of dietary di- and tripeptides. It also facilitates the uptake of numerous peptide-based drugs, such as β-lactam antibiotics and ACE inhibitors.[2]
PEPT-1 Mediated Transport Pathway
The transport of Gly-Sar via PEPT-1 is an active process driven by a proton gradient across the cell membrane.
PEPT-1 Transport Mechanism
Caption: Simplified diagram of PEPT-1 mediated transport of Gly-Sar.
Experimental Protocol: Competitive Inhibition Assay for PEPT-1 Substrates
This protocol describes how to use Gly-Sar to screen for potential substrates or inhibitors of the PEPT-1 transporter in a Caco-2 cell model, which is a common human colon adenocarcinoma cell line used to model the intestinal epithelium.
Table 3: Kinetic Parameters of Gly-Sar Uptake in Caco-2 Cells
| Method | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/10 min) | Reference |
| [¹⁴C]Gly-Sar Uptake | 880 | 6833 | |
| [¹⁴C]Gly-Sar Uptake (H₂O₂ stressed) | 840 | 5022 |
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable membrane inserts until they form a differentiated monolayer.
-
Pre-incubation: The cell monolayers are washed and pre-incubated with a transport buffer (e.g., HBSS at pH 6.0) to acclimatize the cells to the acidic conditions required for PEPT-1 activity.
-
Incubation: Solutions containing a fixed concentration of labeled Gly-Sar (e.g., [¹⁴C]Gly-Sar or unlabeled for LC-MS/MS analysis) and varying concentrations of the test compound are added to the apical side of the monolayers.
-
Termination: After a defined incubation period (e.g., 10-30 minutes), the transport is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Analysis: The cells are lysed, and the intracellular concentration of Gly-Sar is quantified using either liquid scintillation counting (for radiolabeled Gly-Sar) or LC-MS/MS.
-
Data Analysis: The percentage of inhibition of Gly-Sar uptake is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of the test compound that inhibits 50% of Gly-Sar uptake) is determined.
Logical Flow for Screening PEPT-1 Inhibitors
Caption: Decision workflow for identifying PEPT-1 inhibitors using a Gly-Sar competitive assay.
Conclusion
This compound is a valuable reagent in peptide synthesis, providing a stable, protected dipeptide unit for the construction of larger peptide molecules. While its direct biological applications are limited due to the protecting group, its deprotected form, Gly-Sar, is an indispensable tool for researchers in drug development and transport biology. The high stability and specific interaction of Gly-Sar with the PEPT-1 transporter make it the gold standard for investigating the absorption of peptide-based drugs and for screening new chemical entities for their potential as PEPT-1 substrates or inhibitors. The experimental protocols and data presented in this guide offer a solid foundation for utilizing this compound and its derivative in research settings.
References
An In-depth Technical Guide on the Solubility and Stability of Z-Gly-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Z-Gly-Sar-OH (N-Benzyloxycarbonyl-glycyl-sarcosine), with a specific focus on its solubility and stability. This information is critical for its application in peptide synthesis, drug discovery, and formulation development. The data and protocols presented herein are collated from available chemical databases and extrapolated from general principles of peptide chemistry.
Core Physicochemical Properties
This compound is a dipeptide derivative in which the N-terminus of glycine is protected by a benzyloxycarbonyl (Z) group, and the peptide bond is formed with sarcosine (N-methylglycine). This structure influences its solubility and stability profile.
Physicochemical Data
Quantitative data for this compound is summarized in the table below. Where direct experimental values are unavailable, estimates based on its structure and data from similar compounds are provided.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₃H₁₆N₂O₅ | [] |
| Molecular Weight | 280.28 g/mol | [] |
| CAS Number | 7801-91-4 | [2] |
| Appearance | White to off-white powder | Based on typical appearance of similar peptides. |
| Melting Point | 102 °C | [3] |
| Boiling Point | 522.5±45.0 °C (Predicted) | [3] |
| Density | 1.297±0.06 g/cm³ (Predicted) | |
| pKa (α-COOH) | 3.43±0.10 (Predicted) | |
| LogP | 0.84670 |
Solubility Profile
The solubility of this compound is influenced by its molecular structure, which contains both hydrophobic (benzyloxycarbonyl group) and hydrophilic (peptide backbone, carboxyl group) moieties.
Quantitative Solubility Data
| Solvent | Solubility | Temperature | Source/Notes |
| Water | Sparingly soluble (23 g/L) | 25 °C | |
| DMSO | Expected to be high | Ambient | Polar aprotic solvents like DMSO are generally effective for dissolving Z-protected peptides. For a similar compound, Z-Sar-OH, solubility in DMSO is reported as 100 mg/mL. |
| Methanol | Expected to be soluble | Ambient | Short-chain alcohols are often good solvents for protected peptides. |
| Acetonitrile | Expected to be moderately soluble | Ambient | Often used as a mobile phase component in HPLC, indicating some degree of solubility. |
| Aqueous Buffers | pH-dependent | Ambient | Solubility is expected to be lowest near its pI and increase at pH values above its pKa due to the deprotonation of the carboxylic acid, forming a more soluble carboxylate salt. For instance, in basic buffers (pH > 8), solubility should be enhanced. |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. The primary degradation pathways for peptides include hydrolysis of the peptide bond and degradation of the protecting group. The N-methylation of the sarcosine residue is known to confer resistance to certain types of enzymatic degradation.
General Stability Considerations
-
Solid State: As a lyophilized powder, this compound is expected to be stable when stored in a cool, dry, and dark place. Recommended storage is at -20°C for long-term preservation.
-
In Solution: Stability in solution is dependent on pH, temperature, and the solvent used. Acidic or basic conditions can catalyze the hydrolysis of the peptide bond.
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of this compound.
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in water and buffered solutions at various pH values.
Materials:
-
This compound
-
Deionized water
-
Phosphate buffer (pH 5.0, 7.4)
-
Borate buffer (pH 9.0)
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
Methodology:
-
Add an excess amount of this compound to a known volume of each solvent (water and buffers) in separate vials.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C).
-
Equilibrate the samples for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a pre-validated HPLC method with a standard calibration curve.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidative degradation)
-
High-intensity light source (for photostability)
-
Oven (for thermal degradation)
-
HPLC-UV/MS system
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the lyophilized powder at 105°C for 24 hours, then dissolve in the solvent.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples. Neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating RP-HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Visualizations
Logical Flow for a Forced Degradation Study
Caption: Logical flow for a forced degradation study of this compound.
Potential Degradation Pathways of this compound
Caption: Potential chemical degradation pathways of this compound.
Experimental Workflow for Solubility Determination
Caption: General workflow for determining the aqueous solubility of this compound.
References
Z-Gly-Sar-OH: A Versatile Precursor for the Synthesis of Advanced Enzyme Substrates
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dipeptide derivative, Z-Gly-Sar-OH (N-benzyloxycarbonyl-glycylsarcosine), is emerging as a critical building block in the synthesis of specialized enzyme substrates, particularly for proteases such as collagenase. Its unique structural features, including the N-terminal benzyloxycarbonyl (Z) protecting group and the N-methylated sarcosine (Sar) residue, provide a stable and versatile scaffold for the construction of sophisticated chromogenic and fluorogenic substrates essential for high-throughput screening and detailed kinetic analysis in drug discovery and diagnostics.
Core Principles and Applications
This compound serves as a foundational component in solid-phase peptide synthesis (SPPS), a widely adopted methodology for creating custom peptide sequences. The benzyloxycarbonyl group offers robust protection of the N-terminus during the initial coupling steps, while the sarcosine residue can influence the conformational properties of the resulting peptide and enhance its stability against non-specific enzymatic degradation.
The primary application of this compound lies in its incorporation into longer peptide chains designed to be specific substrates for targeted enzymes. By strategically placing this dipeptide unit within a sequence recognized by a particular protease, researchers can develop highly selective assays to measure enzyme activity.
Synthesis of Enzyme Substrates from this compound: A Workflow
The synthesis of enzyme substrates using this compound as a precursor typically follows a multi-step process, culminating in a chromogenic or fluorogenic molecule that signals enzymatic cleavage.
Synthesis workflow for enzyme substrates.
A key strategy in designing these substrates is the incorporation of a Förster Resonance Energy Transfer (FRET) pair or a chromophore/quencher pair. In an intact substrate, the fluorescence of the donor fluorophore is quenched by the acceptor. Upon enzymatic cleavage of a specific peptide bond within the substrate, the donor and acceptor are separated, leading to a measurable increase in fluorescence.
Experimental Protocol: Synthesis of a Fluorogenic Collagenase Substrate
While a direct protocol starting with this compound for a widely recognized substrate is not commonly published, a representative protocol for a similar internally quenched fluorescent substrate for collagenase can be adapted. This example illustrates the general principles that would be applied.
Target Substrate Example: DABCYL-Gly-Gly-Pro-Leu-Gly-Pro-Pro-Gly-Pro-AEDANS
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Leu-OH)
-
This compound (as a potential building block substitute or addition)
-
DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoyl) as the quencher
-
AEDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) as the fluorophore
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Deprotection reagent (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, etc.)
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids according to the desired sequence (e.g., Pro, Gly, Pro, Pro, Gly, Leu, Pro, Gly, Gly). Each coupling step involves activating the amino acid with HBTU/HOBt in the presence of DIEA and adding it to the resin.
-
Incorporation of this compound (Hypothetical Adaptation): At a designated point in the sequence, this compound could be coupled. The Z-group would need to be removed in a subsequent step, typically via hydrogenolysis, which requires careful planning of the overall synthetic strategy to ensure compatibility with other protecting groups.
-
Fluorophore and Quencher Attachment:
-
Couple the AEDANS fluorophore to the C-terminus (via a modified amino acid or linker attached to the resin).
-
Couple the DABCYL quencher to the N-terminus of the fully assembled peptide.
-
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final substrate using mass spectrometry and analytical HPLC.
Enzymatic Assay and Kinetic Analysis
Once synthesized, the substrate is used to measure the activity of the target enzyme, such as collagenase from Clostridium histolyticum.
Assay Protocol:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5).
-
Add the collagenase enzyme to the substrate solutions to initiate the reaction.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 336 nm and emission at 490 nm for the DABCYL/AEDANS pair).
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time plots.
Data Presentation: Kinetic Parameters for a Collagenase Substrate
The Michaelis-Menten kinetic parameters, Km and Vmax, can be determined by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
| Substrate | Enzyme | Km (µM) | Vmax (relative fluorescence units/s) | kcat/Km (M-1s-1) |
| DABCYL-GGP-LGP-PGP-AEDANS | C. histolyticum Collagenase | 12.5 ± 2.5 | 0.14 ± 0.02 | Not explicitly provided in the reference, but calculable from kcat |
Data adapted from a study on a similar internally quenched fluorescent substrate for collagenase.[1]
Signaling Pathway and Logical Relationships
The enzymatic cleavage of a FRET-based substrate is a direct measure of the catalytic activity of the protease. This process is central to understanding the enzyme's function and for screening potential inhibitors.
Enzymatic cleavage of a FRET substrate.
References
Methodological & Application
Application Notes and Protocols for Z-Gly-Sar-OH Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of the N-terminally protected dipeptide, Z-Gly-Sar-OH (N-benzyloxycarbonyl-glycylsarcosine). The protocol is designed for standard solid-phase peptide synthesis (SPPS) setups utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary N-terminal protection.
Introduction
This compound is a valuable building block in peptide chemistry, often utilized in the synthesis of more complex peptide structures. The N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting group, while the sarcosine (N-methylglycine) residue can impart unique conformational properties and resistance to enzymatic degradation in the final peptide. This protocol outlines a reliable method for the synthesis of this compound on a solid support, followed by cleavage to yield the desired product.
Principle of the Method
The synthesis is performed on a Wang resin, a common solid support for the synthesis of C-terminal carboxylic acids. The first amino acid, sarcosine, is loaded onto the resin. The peptide chain is then elongated by the coupling of Fmoc-protected glycine. Following the removal of the final Fmoc group, the N-terminus is protected with the benzyloxycarbonyl (Z) group. Finally, the Z-protected dipeptide is cleaved from the resin using trifluoroacetic acid (TFA).
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-Sar-OH | Synthesis Grade | e.g., Sigma-Aldrich, Bachem |
| Fmoc-Gly-OH | Synthesis Grade | e.g., Sigma-Aldrich, Bachem |
| Wang Resin | 100-200 mesh, 1% DVB | e.g., Fluorochem |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | e.g., Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | e.g., Sigma-Aldrich |
| Piperidine | Synthesis Grade | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific |
| Benzyl Chloroformate (Cbz-Cl) | Reagent Grade | e.g., Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | e.g., Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | e.g., Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | e.g., Sigma-Aldrich |
| Diethyl Ether | ACS Grade | e.g., Fisher Scientific |
Protocol 1: Solid-Phase Synthesis of Z-Gly-Sar-Resin
This protocol details the step-by-step procedure for the assembly of the Z-Gly-Sar dipeptide on the solid support.
1. Resin Swelling and Sarcosine Loading:
-
Swell Wang resin (1 g, 0.8-1.1 mmol/g loading) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.[1]
-
In a separate vessel, dissolve Fmoc-Sar-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.[1]
-
Add the activated Fmoc-Sar-OH solution to the swollen resin and agitate for 2 hours at room temperature.[1]
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[1]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[1]
-
Wash the resin thoroughly with DMF (5x).
3. Glycine Coupling:
-
In a separate vessel, activate Fmoc-Gly-OH (3 eq.) with HOBt (3 eq.) and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin as described in step 1.4.
4. Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group from the glycine residue using 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.
5. On-Resin N-terminal Z-Protection:
-
Swell the dried resin in DCM.
-
Add a solution of benzyl chloroformate (Cbz-Cl, 3 eq.) and DIPEA (3 eq.) in DCM.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Dry the resin under vacuum.
Protocol 2: Cleavage of this compound from Resin
This protocol describes the cleavage of the Z-protected dipeptide from the solid support.
1. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 3: Purification and Characterization
1. Purification:
-
The crude peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
2. Characterization:
-
Analytical RP-HPLC: To determine the purity of the synthesized peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound. The expected [M+H]⁺ ion would be at m/z 281.11.
Quantitative Data
While specific quantitative data for the SPPS of this compound is not extensively reported in the literature, the following table provides expected ranges based on typical dipeptide synthesis. Actual yields may vary depending on the specific conditions and equipment used.
| Parameter | Expected Value | Notes |
| Crude Yield | 70-90% | Based on the initial loading of the resin. |
| Purity (Crude) | >70% | Determined by analytical RP-HPLC. |
| Purity (After HPLC) | >95% | Dependent on the efficiency of the purification. |
Visualizations
Experimental Workflow for SPPS of this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Logical Relationship of Key SPPS Steps
Caption: Logical flow of the key stages in this compound SPPS.
Troubleshooting
-
Incomplete Coupling of Sarcosine: Sarcosine, being an N-methylated amino acid, can exhibit slower coupling kinetics due to steric hindrance. If coupling is incomplete (as determined by a Kaiser test on a subsequent glycine coupling), consider double coupling or using a more potent coupling reagent like HATU.
-
Low Cleavage Yield: Ensure the resin is thoroughly dried before adding the cleavage cocktail. The reaction time can be extended if cleavage is found to be incomplete.
-
Z-Group Instability: While generally stable, prolonged exposure to strong acids like TFA can potentially lead to some cleavage of the Z-group. It is recommended to keep the cleavage time to the minimum required for complete removal from the resin. If significant Z-group cleavage is observed, alternative, milder cleavage cocktails could be explored, though this may require a different resin linkage strategy.
References
Coupling Methods for Z-Gly-Sar-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Z-Gly-Sar-OH (N-benzyloxycarbonyl-glycylsarcosine) is a crucial building block in the synthesis of more complex peptides and peptidomimetics. The presence of sarcosine (N-methylglycine) at the C-terminus introduces significant steric hindrance, making the coupling of this dipeptide to the N-terminus of another amino acid or peptide chain a challenging step in peptide synthesis. Standard coupling methods may result in low yields, racemization, and incomplete reactions.
These application notes provide a comprehensive overview of effective coupling methods for this compound, offering a comparison of common coupling reagents and detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS). The information is intended to guide researchers in selecting the optimal conditions to achieve high-yield and high-purity peptide products.
Challenges in Coupling this compound
The primary challenge in the coupling of this compound stems from the N-methylated amide bond of sarcosine. This modification leads to:
-
Steric Hindrance: The methyl group on the nitrogen atom sterically hinders the approach of the incoming nucleophile (the N-terminal amine of the coupling partner), slowing down the reaction rate.
-
Weaker Nucleophilicity of the Amine: In the reverse reaction (coupling an amino acid to sarcosine), the N-methyl group makes the nitrogen atom a weaker nucleophile.
-
Cis/Trans Isomerization: The Gly-Sar peptide bond can exist as both cis and trans isomers, which can affect reaction kinetics and lead to peak broadening in HPLC analysis.
To overcome these challenges, highly efficient coupling reagents and optimized reaction conditions are necessary.
Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of this compound. While a variety of reagents are available, phosphonium and uronium/aminium salts are generally preferred for sterically hindered couplings. Below is a summary of commonly used coupling reagents and their performance in the synthesis of a model tripeptide with a sterically hindered C-terminal residue, Z-Gly-Phe-Val-OMe. This serves as a valuable proxy for the coupling of this compound.
Table 1: Comparison of Coupling Reagent Efficiency for a Sterically Hindered Dipeptide Coupling [1][2]
| Coupling Reagent | Yield (%) | Racemization (%) |
| HDMB | 90 | 2.9 |
| HDMA | 90 | 0.7 |
| HBTU | Not Reported | Not Reported |
| TCBOXY (Modified Yamaguchi Reagent) | 92 | 0 |
Data from the synthesis of Z-Gly-Phe-Val-OMe, which presents similar steric challenges to this compound couplings.[1][2]
Table 2: Qualitative Comparison of Recommended Coupling Reagents for N-Methylated Amino Acids
| Reagent | Type | Advantages | Disadvantages |
| HATU | Uronium/Aminium | High coupling efficiency, fast reaction times, low racemization.[3] | Higher cost. |
| HCTU | Uronium/Aminium | High coupling efficiency, comparable to HATU, more cost-effective. | |
| PyBOP | Phosphonium | Effective for hindered couplings, stable. | Can be less effective than HATU for very difficult couplings. |
| PyAOP | Phosphonium | Particularly effective for coupling N-methylated residues. | Higher cost. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound in both solution-phase and solid-phase synthesis.
Solution-Phase Coupling of this compound to an Amino Acid Ester (e.g., H-Phe-OMe)
This protocol describes the coupling of this compound to Phenylalanine methyl ester as a representative example.
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Coupling reagent (e.g., HATU, PyBOP)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Protocol using HATU:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend H-Phe-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt.
-
Add the neutralized amino acid ester solution to the pre-activated this compound solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. For highly hindered couplings, the reaction time may need to be extended.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure Z-Gly-Sar-Phe-OMe.
Solid-Phase Coupling of an Amino Acid to a Resin-Bound Sarcosine
This protocol outlines the coupling of an Fmoc-protected amino acid to a resin where the C-terminal residue is sarcosine. The principles are directly applicable to the coupling of this compound in a solid-phase fragment condensation scenario.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
Resin with N-terminal Sarcosine (e.g., H-Sar-Wang resin)
-
Coupling reagent (e.g., HATU, HCTU, PyBOP)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
DCM
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable for subsequent steps)
Protocol using HCTU:
-
Swell the H-Sar-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 1-2 hours. For difficult couplings involving N-methylated amino acids, consider extending the coupling time to 4 hours or performing a double coupling.
-
Monitor the coupling completion using a test suitable for secondary amines (e.g., Chloranil test), as the Kaiser test gives a false negative for sarcosine.
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next step in the synthesis (e.g., Fmoc deprotection).
Visualization of Workflows
Solution-Phase Coupling Workflow
Caption: Workflow for solution-phase coupling of this compound.
Solid-Phase Coupling Workflow
Caption: General workflow for solid-phase peptide synthesis involving a sarcosine residue.
Logical Decision-Making for Method Selection
The choice between solution-phase and solid-phase synthesis, as well as the specific coupling reagent, depends on several factors including the scale of the synthesis, the nature of the downstream application, and available resources.
Caption: Decision tree for selecting a synthesis strategy for this compound coupling.
Conclusion
The successful coupling of the sterically hindered dipeptide this compound requires careful selection of coupling reagents and optimization of reaction conditions. For both solution-phase and solid-phase approaches, potent activating agents such as HATU, HCTU, and PyBOP are recommended to achieve high yields and minimize side reactions. The protocols and comparative data presented in these application notes serve as a guide for researchers to develop robust and efficient synthetic strategies for incorporating this challenging dipeptide into their target molecules.
References
Application Notes and Protocols for the Cleavage of the Z-Protecting Group from Peptides
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine-protecting group in peptide synthesis and medicinal chemistry. Its stability under various conditions and facile removal make it a valuable tool for the synthesis of complex molecules.[1][2][3] This document provides detailed application notes and protocols for the cleavage of the Z-protecting group from peptide sequences, focusing on the most common and effective methods.
Overview of Z-Group Cleavage Methods
The removal of the Z-group is most commonly achieved through two primary pathways: catalytic hydrogenolysis and acidolysis.[3][4] The choice of method depends on the overall composition of the peptide, particularly the presence of other protecting groups and sensitive functional groups.
-
Catalytic Hydrogenolysis: This is the most prevalent and often cleanest method for Z-group deprotection. It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). Transfer hydrogenation using a hydrogen donor like ammonium formate can also be employed.
-
Acidolysis: Strong acidic conditions can also effect the cleavage of the Z-group. Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are commonly used. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Data Summary: Comparison of Z-Group Cleavage Methods
The following table summarizes typical reaction conditions and reported outcomes for the primary methods of Z-group deprotection.
| Method | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| Catalytic Hydrogenation | 10% Pd/C (5-10 mol%), H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1-4 hours | >95% | Preferred method for clean and high-yielding deprotection. May not be suitable for peptides containing sulfur or other catalyst poisons. |
| Transfer Hydrogenation | 10% Pd/C (10 mol%), Ammonium Formate (4-5 equiv.) | Methanol, Ethanol | Reflux | 1-3 hours | >90% | An alternative to using hydrogen gas, often with faster reaction times. |
| Acidolysis (HBr/Acetic Acid) | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 30-60 minutes | Variable | Effective but can lead to side reactions with sensitive residues like tyrosine and aspartic acid. |
| Acidolysis (TFA) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | 1-2 hours | Variable | Commonly used for Boc deprotection, but can also cleave Z-groups under harsher conditions. |
Experimental Protocols
Protocol for Catalytic Hydrogenation
This protocol describes a general procedure for the deprotection of a Z-protected peptide using catalytic hydrogenation with hydrogen gas.
Materials:
-
Z-protected peptide
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory scale, a hydrogen-filled balloon is often sufficient.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification may be performed if necessary.
Protocol for Transfer Hydrogenation
This protocol provides a method for Z-group cleavage using transfer hydrogenation with ammonium formate.
Materials:
-
Z-protected peptide
-
10% Palladium on Carbon (Pd/C) catalyst (10 mol%)
-
Ammonium formate (4-5 equivalents)
-
Methanol (or Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with reflux condenser
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add ammonium formate to the solution.
-
Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas and carefully add the 10% Pd/C catalyst.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified.
Protocol for Acidolysis using HBr in Acetic Acid
This protocol details the deprotection of a Z-protected peptide under strong acidic conditions. Caution: Handle HBr in acetic acid in a well-ventilated fume hood.
Materials:
-
Z-protected peptide
-
33% Hydrogen Bromide in Acetic Acid
-
Anhydrous ether
-
Round-bottom flask
-
Stirring apparatus
-
Centrifuge (optional)
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in a minimal amount of 33% HBr in acetic acid in a round-bottom flask.
-
Reaction: Stir the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.
-
Precipitation: Upon completion, add the reaction mixture to a larger volume of cold, anhydrous ether to precipitate the peptide hydrobromide salt.
-
Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with anhydrous ether to remove residual acid and byproducts.
-
Drying: Dry the deprotected peptide salt under vacuum.
Mandatory Visualizations
Experimental Workflow for Z-Group Cleavage
Caption: Decision workflow for selecting a Z-group cleavage method.
Signaling Pathway of Catalytic Hydrogenolysis
Caption: Simplified mechanism of Z-group cleavage by catalytic hydrogenolysis.
Potential Side Reactions and Considerations
-
Catalyst Poisoning: Sulfur-containing amino acids (cysteine, methionine) can poison the palladium catalyst, reducing its efficacy.
-
Over-reduction: In peptides containing other reducible functional groups (e.g., alkynes, alkenes, nitro groups), catalytic hydrogenation can lead to their reduction.
-
Acid-catalyzed Side Reactions: Strong acids can cause side reactions such as the alkylation of tryptophan and tyrosine residues or the formation of succinimide from aspartic acid residues. The use of scavengers can help mitigate these issues.
-
Racemization: While the Z-group is known to suppress racemization during peptide coupling, harsh deprotection conditions, particularly with strong base or acid, should be carefully monitored to avoid epimerization.
By carefully selecting the deprotection method and optimizing the reaction conditions based on the specific peptide sequence, researchers can achieve efficient and clean cleavage of the Z-protecting group, facilitating the successful synthesis of target peptides.
References
Application Notes and Protocols: Utilizing Z-Gly-Sar-OH in the Synthesis of Peptide Transporter Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Sar-OH, or N-benzyloxycarbonyl-glycylsarcosine, is a pivotal dipeptide derivative in the fields of biochemistry and pharmaceutical sciences. Its unique structure, featuring a benzyloxycarbonyl (Z) protecting group and an N-methylated peptide bond, imparts enhanced stability and solubility, making it an invaluable building block for the synthesis of bioactive peptides. These characteristics are particularly advantageous in the development of substrates for peptide transporters (PEPT), such as PEPT1 and PEPT2.
PEPT1, predominantly found in the brush border membrane of intestinal epithelial cells, and PEPT2, located in tissues like the kidneys, are crucial for the absorption and reabsorption of di- and tripeptides. They also serve as a key pathway for the uptake of various peptidomimetic drugs, including certain antibiotics and ACE inhibitors. The inherent resistance of the sarcosine (Sar) residue to enzymatic degradation makes peptides incorporating the Gly-Sar motif ideal tools for studying peptide transport mechanisms. By synthesizing peptide transporter substrates using this compound, researchers can design and evaluate novel drug candidates and prodrugs with improved oral bioavailability.
This document provides detailed application notes and experimental protocols for the synthesis of peptide transporter substrates using this compound and their subsequent characterization in transport assays.
Data Presentation
Physicochemical Properties of a Model Tripeptide Substrate
The following table summarizes the physicochemical properties of H-Gly-Gly-Sar-OH, a representative tripeptide that can be synthesized using a this compound precursor. Where direct experimental data is limited, values are estimated based on structurally similar compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₁₃N₃O₄ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | White to off-white powder | Based on typical appearance of similar peptides[1] |
| Solubility in Water | Estimated to be > 40 mg/mL | Based on the solubility of the dipeptide H-Gly-Sar-OH[1] |
| pKa₁ (α-COOH) | ~3.1 - 3.3 | Estimated based on the pKa of the C-terminal carboxyl group of Gly-Gly[1] |
| pKa₂ (α-NH₃⁺) | ~7.9 - 8.2 | Estimated based on the pKa of the N-terminal amino group of Gly-Gly |
Kinetic Parameters of PEPT1-Mediated Transport
The kinetic parameters of peptide transport are crucial for understanding the affinity and capacity of the transporter for a given substrate. The dipeptide Glycyl-Sarcosine (Gly-Sar) is a widely used model substrate for these studies. The following table presents key kinetic parameters for Gly-Sar uptake, which can serve as a benchmark for newly synthesized substrates.
| Cell Line | Method | K_m_ (μM) | V_max_ (nmol/mg protein/time) | Reference |
| Caco-2 | [¹⁴C]Gly-Sar Uptake | 860 | - | |
| Caco-2 | Gly-Sar Uptake | 700 - 2400 | 8.4 - 21.0 / 10 min | |
| Caco-2 | [¹⁴C]Gly-Sar Uptake | 880 | 6833 / 10 min | |
| Caco-2 | [¹⁴C]Gly-Sar Uptake (H₂O₂ stressed) | 840 | 5022 / 10 min |
Inhibition Constants (K_i_) of Known PEPT1 Inhibitors
Evaluating the interaction of novel peptide substrates with PEPT1 can be performed through competitive inhibition assays. The following table provides the inhibition constants (K_i_) for several known PEPT1 inhibitors against [¹⁴C]Gly-Sar uptake.
| Inhibitor | Cell Line | K_i_ (mM) | Reference |
| Zofenopril | hPEPT1 expressing HRPE cells | 0.05 | |
| Quinapril | hPEPT1 expressing HRPE cells | 0.5 - 5 | |
| Benazepril | hPEPT1 expressing HRPE cells | 0.5 - 5 | |
| Enalapril | hPEPT1 expressing HRPE cells | 5 - 15 | |
| Captopril | Caco-2 | >40 | |
| Lys[Z(NO₂)]-Pro | Caco-2 | 0.005 - 0.01 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide Substrate (e.g., H-Gly-Gly-Sar-OH)
This protocol outlines the synthesis of a tripeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis starts with the coupling of this compound to a resin, followed by deprotection of the Z-group and subsequent coupling of the next amino acid.
Materials:
-
Wang resin or Rink Amide MBHA resin
-
This compound
-
Fmoc-Gly-OH
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU/HOBt, or DIC/HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% TIS (Triisopropylsilane)
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Methodology:
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes in the peptide synthesis vessel.
-
-
First Amino Acid Coupling (this compound):
-
In a separate vessel, dissolve this compound (3 eq.), a suitable coupling reagent (e.g., HATU, 3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the N-methyl group in sarcosine, a longer coupling time or double coupling may be necessary.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
-
Z-Group Deprotection:
-
Treat the resin with a solution for Z-group cleavage (e.g., H₂/Pd-C in methanol or TFA/thioanisole). This step needs to be optimized based on the specific peptide sequence and resin.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), coupling reagent (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin as described in step 2.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Wash the resin with DMF (5x).
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2-3x).
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.
-
Protocol 2: PEPT1-Mediated Transport Assay in Caco-2 Cells
This protocol describes a cell-based assay to determine the transport kinetics of a newly synthesized peptide substrate.
Materials:
-
Caco-2 cells
-
DMEM with high glucose, Fetal Bovine Serum (FBS), Non-Essential Amino Acids (NEAA), Penicillin-Streptomycin
-
Permeable membrane inserts (e.g., Transwell®)
-
Transport buffer (e.g., MES-buffered saline, pH 6.0)
-
Synthesized peptide substrate (e.g., H-Gly-Gly-Sar-OH)
-
Radiolabeled model substrate (e.g., [¹⁴C]Gly-Sar) for inhibition studies
-
Cell lysis buffer
-
Scintillation counter or LC-MS/MS system
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Seed the cells on permeable membrane inserts and allow them to differentiate for at least 7 days to form a confluent monolayer and ensure sufficient PEPT1 expression.
-
-
Uptake Assay:
-
Wash the cell monolayer twice with pre-warmed (37°C) transport buffer (pH 6.0).
-
Pre-incubate the cells with transport buffer in the apical chamber for 20 minutes at 37°C.
-
Prepare solutions of the synthesized peptide substrate at various concentrations in the apical transport buffer.
-
Remove the pre-incubation buffer and add the substrate solutions to the apical chamber. Add fresh transport buffer (pH 7.4) to the basolateral chamber.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer (pH 7.4).
-
Lyse the cells and quantify the intracellular concentration of the peptide substrate using a suitable analytical method (e.g., LC-MS/MS).
-
Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.
-
-
Inhibition Assay:
-
Follow the uptake assay protocol, but in the incubation step, add a fixed concentration of a radiolabeled model substrate (e.g., [¹⁴C]Gly-Sar) along with varying concentrations of the synthesized peptide (as the inhibitor).
-
Quantify the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test peptide.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve and calculate the K_i_ value using the Cheng-Prusoff equation.
-
Visualizations
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the overall workflow for synthesizing a peptide transporter substrate using this compound and evaluating its transport characteristics.
Caption: Workflow for synthesis and evaluation of peptide transporter substrates.
PEPT1-Mediated Transport Mechanism
This diagram illustrates the mechanism of peptide transport via PEPT1, which is a proton-coupled co-transport system.
References
Application Notes and Protocols for the HPLC Purification of Z-Gly-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Sar-OH (Carbobenzyloxy-glycyl-sarcosine) is a protected dipeptide commonly utilized as a building block in the synthesis of more complex peptides and peptidomimetics. The benzyloxycarbonyl (Z) protecting group on the N-terminus of glycine prevents unwanted side reactions during peptide coupling. After synthesis, purification of the crude product is essential to remove impurities such as unreacted starting materials, coupling reagents, and byproducts like deletion or insertion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of such protected peptides.[1]
This document provides a detailed protocol for the purification of this compound using preparative RP-HPLC. It also includes information on potential impurities and guidelines for method development to achieve high purity of the final product.
Principle of Reversed-Phase HPLC for Protected Peptides
Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).[1] Peptides are loaded onto the column in a low-concentration organic mobile phase and are eluted by gradually increasing the concentration of the organic solvent.[1]
The Z-protecting group on this compound is hydrophobic, which significantly increases its retention time on an RP-HPLC column compared to its unprotected counterpart. This characteristic is crucial for designing an effective purification gradient.
Potential Impurities in this compound Synthesis
During the synthesis of this compound, several impurities can be generated. Understanding these potential byproducts is critical for developing a successful purification strategy and for analyzing the resulting chromatograms. Common impurities include:
-
Unreacted Starting Materials: Z-Gly-OH and Sarcosine.
-
Coupling Reagent Byproducts: Byproducts from reagents like DCC/HOBt or HBTU/DIPEA.
-
Deletion Peptides: If the coupling reaction is incomplete, unreacted amino groups can be capped, leading to shorter peptide sequences.[2]
-
Insertion Peptides: If excess activated amino acids are not completely removed, they can be inserted into the peptide chain.
-
Side-Reaction Products: Depending on the synthesis conditions, other side reactions can occur.
HPLC Purification Protocol for this compound
This protocol provides a general guideline for the purification of this compound. The specific conditions may require optimization based on the crude sample purity and the HPLC system used.
Materials and Equipment
-
Preparative HPLC system with a gradient pump and UV detector
-
C18 reversed-phase preparative HPLC column (e.g., 10 µm particle size, 100-300 Å pore size)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Crude this compound
-
Lyophilizer (freeze-dryer)
-
Analytical HPLC system for fraction analysis
Experimental Workflow
Caption: Experimental workflow for the HPLC purification of this compound.
Detailed Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of acetonitrile or DMSO can be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Column Equilibration:
-
Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A/5% B) at the desired flow rate until a stable baseline is achieved.
-
-
Method Parameters:
-
Injection Volume: Dependent on the column size and sample concentration.
-
Flow Rate: Adjust according to the column diameter.
-
Detection: UV absorbance at 220 nm (for the peptide bond) and 254 nm (for the Z-group).
-
Gradient: A linear gradient should be optimized. A starting point could be a gradient from 5% to 65% Mobile Phase B over 30-40 minutes. Due to the hydrophobicity of the Z-group, a higher final concentration of acetonitrile will likely be required for elution compared to unprotected peptides.
-
-
Fraction Collection:
-
Collect fractions throughout the elution of the main peak. The size of the fractions will depend on the peak width and the desired resolution.
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction. Use a similar, but faster, gradient on an analytical C18 column.
-
-
Pooling and Lyophilization:
-
Combine the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize (freeze-dry) to remove the mobile phase and obtain the purified this compound as a white, fluffy powder.
-
Data Presentation
The following tables provide representative data for the analytical and preparative HPLC of this compound. Note that these are example values and will vary depending on the specific instrumentation and conditions.
Table 1: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Expected RT * | 10-15 min |
*Retention Time (RT) is an estimate and will depend on the exact system and conditions.
Table 2: Preparative HPLC Parameters for Purification
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 70% B in 40 min |
| Flow Rate | 20 mL/min |
| Detection | 220 nm & 254 nm |
| Sample Load | 50-200 mg (depending on purity) |
Method Development and Optimization
The provided protocol is a starting point. For optimal results, method development is recommended.
Caption: Logical workflow for HPLC method development and optimization.
-
Gradient Slope: A shallower gradient will improve the resolution between closely eluting impurities but will also broaden the peaks and increase the run time.
-
Flow Rate: Lowering the flow rate can improve resolution, while increasing it will decrease the run time.
-
Sample Loading: Overloading the column will lead to poor peak shape and decreased resolution. The maximum sample load should be determined experimentally.
Conclusion
The successful purification of this compound by reversed-phase HPLC is crucial for its use in further peptide synthesis. By following the detailed protocol and considering the principles of method development, researchers can achieve high purity of the target dipeptide, ensuring the quality and reliability of their subsequent research and development activities.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Z-Gly-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Sar-OH (N-Benzyloxycarbonyl-Glycyl-Sarcosine) is a protected dipeptide of significant interest in drug development and biochemical research. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus of a glycyl-sarcosine backbone, makes it a valuable tool for studying peptide transporters, enzyme kinetics, and as a building block in peptide synthesis. Mass spectrometry is an indispensable technique for the qualitative and quantitative analysis of this compound, enabling researchers to monitor its presence in various biological matrices, characterize its metabolism, and assess its purity and stability.
These application notes provide a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. The provided methodologies are designed to be adaptable to various research applications, from basic research to regulated bioanalysis.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of an LC-MS/MS method for the analysis of this compound. These values are based on established methods for similar peptides and serve as a guideline for method development and validation.
Table 1: Mass Spectrometry Parameters for this compound and a Stable Isotope Labeled Internal Standard (SIL-IS)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 281.1 | 90.1 | 0.1 | 30 | 20 |
| 108.1 | 0.1 | 30 | 15 | ||
| SIL-IS (e.g., ¹³C₆-Z-Gly-Sar-OH) | 287.1 | 90.1 | 0.1 | 30 | 20 |
Note: Precursor ion for this compound is [M+H]⁺. The product ion m/z 90.1 corresponds to the y₁ fragment (Sar-OH + H)⁺. The product ion m/z 108.1 corresponds to the characteristic benzyl alcohol fragment from the Z-group.
Table 2: Performance Characteristics of a Quantitative LC-MS/MS Assay for this compound
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Compensated by SIL-IS |
Experimental Protocols
Sample Preparation: Protein Precipitation for Biological Matrices (e.g., Plasma, Cell Lysates)
This protocol describes a simple and effective protein precipitation method for the extraction of this compound from biological samples.
Materials:
-
Biological matrix (e.g., plasma, cell lysate)
-
This compound analytical standard
-
Stable Isotope Labeled Internal Standard (SIL-IS) of this compound
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Spike 10 µL of the SIL-IS solution (at a concentration that yields a response similar to the mid-point of the calibration curve) into the sample.
-
For calibration standards and quality control (QC) samples, add the appropriate volume of this compound working solutions. For unknown samples, add 10 µL of the initial mobile phase.
-
Add 400 µL of ice-cold acetonitrile to the tube to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 1,000 x g for 2 minutes before transferring to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography (LC) System:
-
Instrument: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
Mass Spectrometry (MS) System:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in positive ion mode.
Application Notes and Protocols for Z-Gly-Sar-OH Incorporation in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Difficult Sequences with Z-Gly-Sar-OH
The synthesis of peptides containing sterically hindered, N-methylated, or aggregation-prone sequences is a significant challenge in solid-phase peptide synthesis (SPPS). The incorporation of this compound, a benzyloxycarbonyl-protected dipeptide of glycine and sarcosine (N-methylglycine), offers a strategic advantage in mitigating these issues. This dipeptide unit acts as a "kink" inducer in the growing peptide chain, disrupting the formation of secondary structures like β-sheets that lead to on-resin aggregation and incomplete reactions.[1][2][3]
Glycine-rich sequences are particularly susceptible to aggregation through inter- and intra-chain hydrogen bonding, while the N-methyl group of sarcosine presents steric hindrance to the incoming activated amino acid, often resulting in low coupling efficiencies.[4] By introducing this compound as a single building block, these challenges can be effectively addressed, leading to improved crude peptide purity and overall yield. This approach is analogous to the use of pseudoproline dipeptides, which are well-established tools for enhancing the synthesis of difficult peptide sequences.[1]
Key Advantages of Using this compound:
-
Disruption of Peptide Aggregation: The tertiary amide bond of the sarcosine residue introduces a conformational bend, preventing the formation of β-sheet structures.
-
Improved Coupling Efficiency: Bypassing the sterically hindered coupling onto the N-methylated amine of sarcosine by incorporating it as part of a dipeptide.
-
Enhanced Solubility: The disruption of secondary structures can lead to better solvation of the growing peptide chain.
-
Seamless Integration: Designed for use in standard Fmoc-based automated peptide synthesis protocols.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier (Example) |
| This compound | ≥98% Purity | Commercially Available |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, 0.3-0.8 mmol/g | Various |
| Fmoc-Amino Acids | Standard side-chain protection | Various |
| Coupling Reagents | ||
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | ≥98% | Various |
| HCTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | ≥98% | Various |
| Bases | ||
| DIPEA (N,N-Diisopropylethylamine) | Reagent Grade | Various |
| Deprotection Reagent | ||
| Piperidine | Reagent Grade | Various |
| Solvents | ||
| DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade | Various |
| DCM (Dichloromethane) | Reagent Grade | Various |
| Cleavage Cocktail | ||
| TFA (Trifluoroacetic Acid) | Reagent Grade | Various |
| TIS (Triisopropylsilane) | Reagent Grade | Various |
| Deionized Water | ||
| Precipitation/Wash Solvent | ||
| Diethyl Ether (cold) | Reagent Grade | Various |
Automated Peptide Synthesis Protocol (Fmoc-SPPS)
This protocol is a general guideline for automated peptide synthesizers. Parameters may need to be optimized based on the specific peptide sequence and synthesizer.
1. Resin Preparation:
- Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF.
- Typical cycle: 1 x 5 minutes followed by 1 x 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
3. This compound Coupling:
- Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU or HCTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
- Coupling Reaction: Add the activated this compound solution to the deprotected resin.
- Reaction Time: Allow the coupling to proceed for 1-2 hours. For difficult couplings, this time can be extended or a double coupling can be performed.
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
- Washing: Wash the resin thoroughly with DMF.
4. Subsequent Amino Acid Couplings:
- The N-terminus of the incorporated Glycine is protected by the Z-group. This group is typically removed during the final cleavage with strong acid (e.g., TFA or HF). Therefore, no further amino acids can be coupled after the this compound unit unless a different protecting group strategy is employed for the dipeptide. This protocol assumes this compound is at or near the N-terminus.
5. Final Deprotection and Cleavage:
- Wash the peptidyl-resin with DCM.
- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
- Dry the crude peptide under vacuum.
6. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity.
Data Presentation
Table 1: Hypothetical Comparison of Synthesis Methods for a Difficult Peptide Sequence
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Comments |
| Stepwise addition of Gly and Sar | 45 | 30 | Significant deletion products observed due to incomplete coupling at the Sarcosine residue. |
| Incorporation of this compound | 75 | 60 | Reduced deletion products and improved peak shape in HPLC analysis. |
Table 2: Recommended Coupling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU or HCTU | Potent activating agents known to be effective for sterically hindered couplings. |
| Equivalents (Dipeptide:Coupling Reagent:Base) | 3-5 : 3-5 : 6-10 | Ensures a sufficient excess to drive the reaction to completion. |
| Coupling Time | 1-2 hours | May require extension or double coupling depending on the sequence. |
| Solvent | DMF | Standard solvent for SPPS with good resin swelling properties. |
Visualizations
Workflow for this compound Incorporation
Caption: Automated SPPS workflow for incorporating this compound.
Mechanism of Aggregation Disruption
Caption: this compound induces a kink, disrupting inter-chain H-bonding.
Troubleshooting Guide
Caption: Troubleshooting common issues with this compound incorporation.
References
Application Notes and Protocols: Selective Deprotection of the Z-Group in the Presence of Other Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for amines due to its robustness and stability across a range of chemical conditions. However, the ability to selectively remove the Z-group while leaving other protecting groups intact is a critical consideration for the successful synthesis of complex molecules. This document provides detailed application notes, experimental protocols, and comparative data for the selective deprotection of the Z-group in the presence of other commonly used protecting groups such as tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), tert-butyldimethylsilyl (TBDMS) ethers, and benzyl (Bn) ethers. The principle of orthogonal protection, which allows for the selective removal of one protecting group without affecting others, is central to the strategies discussed herein.[1][2]
Orthogonal Deprotection Strategy
The key to the selective removal of the Z-group lies in its unique lability to hydrogenolysis conditions, which are neutral and mild.[1][3] This property makes it orthogonal to acid-labile groups like Boc and base-labile groups like Fmoc.[1]
Comparative Data on Z-Group Deprotection
The selective deprotection of the Z-group is most commonly achieved through catalytic hydrogenation or catalytic transfer hydrogenation (CTH). The following table summarizes the reaction conditions and the stability of other common protecting groups under these conditions.
| Deprotection Method | Reagents and Conditions | Z-Group Deprotection Yield (%) | Stability of Other Protecting Groups | Reference(s) |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH, rt | >95 | Stable: Boc, Fmoc, TBDMS, Acetyl, Benzoyl. Cleaved: Benzyl ethers, other benzyl-based groups. | |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C, Ammonium Formate, MeOH, reflux | 76-95 | Stable: Boc, Fmoc, TBDMS, Acetyl, Benzoyl, halogens, methoxy, phenol, ester, acid, ethene. | |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C, Formic Acid, MeOH, rt | 89-95 | Stable: Boc, Fmoc. Potentially Labile: Acid-sensitive groups like TBDMS may be affected by the acidic nature of formic acid. | |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C, 1,4-Cyclohexadiene, EtOH, rt | High | Stable: Boc, Fmoc. |
Experimental Protocols
Protocol 1: Selective Deprotection of Z-Group using Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol describes the selective removal of a Z-group from an amine in the presence of a Boc-protected amine.
Materials:
-
Z-protected substrate (containing other protecting groups)
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Anhydrous Methanol
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred suspension of the Z-protected compound (1 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add 10% Pd/C (equal weight to the substrate).
-
Add anhydrous ammonium formate (5 mmol) to the mixture in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography if necessary.
Protocol 2: Selective Deprotection of Z-Group using Catalytic Hydrogenation
This protocol outlines the removal of a Z-group using hydrogen gas in the presence of an Fmoc-protected amine.
Materials:
-
Z-protected substrate (containing other protecting groups)
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas balloon or hydrogenator
-
Schlenk flask or similar reaction vessel
-
Stir plate and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the Z-protected substrate (1 mmol) in methanol (20 mL) in a Schlenk flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask and evacuate and backfill with hydrogen gas three times.
-
Leave the reaction to stir under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, carefully vent the hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Troubleshooting
-
Incomplete reaction: If the reaction does not go to completion, especially with CTH, ensure the ammonium formate is anhydrous and the Pd/C catalyst is active. For catalytic hydrogenation, ensure there are no catalyst poisons present in the substrate or solvent.
-
Loss of other protecting groups: If other protecting groups are cleaved, particularly acid-sensitive ones during CTH with formic acid, consider using the milder ammonium formate conditions. For catalytic hydrogenation, ensure the reaction is run under neutral conditions.
-
Safety: Palladium on carbon is pyrophoric, especially when dry. Handle with care and do not allow the catalyst to dry in the air. Hydrogen gas is highly flammable. Ensure all operations are carried out in a well-ventilated fume hood away from ignition sources.
Conclusion
The selective deprotection of the Z-group in the presence of other protecting groups is a well-established and reliable strategy in organic synthesis. The use of catalytic hydrogenation or catalytic transfer hydrogenation provides mild and neutral conditions that are orthogonal to many other commonly used protecting groups. By carefully selecting the deprotection method and conditions, researchers can effectively unmask specific amine functionalities for further elaboration, enabling the efficient synthesis of complex and valuable molecules.
References
Application Notes and Protocols for Z-Gly-Sar-OH in Solution-Phase Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis, particularly through the condensation of protected peptide fragments, remains a cornerstone for the large-scale and high-purity production of peptides. A critical challenge in fragment condensation is the prevention of epimerization at the C-terminal amino acid of the carboxyl component, which can lead to diastereomeric impurities that are difficult to separate. The use of peptide fragments with a C-terminal glycine is a well-established strategy to circumvent this issue, as glycine is achiral.
This document details the application of N-benzyloxycarbonyl-glycylsarcosine (Z-Gly-Sar-OH) as a carboxyl-terminal dipeptide fragment in solution-phase peptide condensation. Sarcosine (Sar), being an N-methylated glycine, is also achiral and thus resistant to epimerization. The benzyloxycarbonyl (Z) group provides robust N-terminal protection, which can be removed under specific hydrogenolysis conditions. The presence of sarcosine can also enhance the solubility of protected peptides and may confer increased resistance to enzymatic degradation in the final peptide product.
These notes provide an overview of the utility of this compound, protocols for its use in peptide coupling, and a summary of expected outcomes based on established principles of peptide chemistry.
Key Applications and Advantages of Using this compound
-
Epimerization-Free Coupling: The primary advantage of using a fragment with a C-terminal sarcosine is the complete elimination of epimerization at the coupling site, ensuring the chiral integrity of the final peptide.
-
Enhanced Solubility: The N-methyl group of sarcosine can disrupt inter-chain hydrogen bonding that leads to aggregation and poor solubility of protected peptide fragments, a common challenge in solution-phase synthesis.
-
Strategic Fragment Design: this compound is a useful building block for introducing a Gly-Sar motif at the C-terminus of a larger peptide sequence, which can be relevant for modulating the biological activity and pharmacokinetic properties of the final peptide.
-
Compatibility with Standard Coupling Reagents: this compound can be effectively activated and coupled using a variety of standard peptide coupling reagents.[1]
Challenges and Considerations
-
Steric Hindrance: The N-methyl group of sarcosine can introduce steric hindrance, potentially slowing down the coupling reaction compared to a non-methylated amino acid.[2] This may necessitate the use of more potent coupling reagents or longer reaction times to achieve high yields.[2]
-
Coupling Reagent Selection: The choice of coupling reagent and additives is critical to ensure efficient activation of the carboxylic acid and to minimize any potential side reactions.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the coupling of Z-dipeptides in solution-phase synthesis. While specific data for this compound is not extensively published, these values, derived from analogous systems, provide a benchmark for expected performance.
Table 1: Comparison of Coupling Reagents for Z-Dipeptide Condensation
| Coupling Reagent/Additive | Base (equiv.) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Epimerization (%) |
| DCC/HOBt | NMM (1.0) | 12-24 | 85-95 | >95 | Not Applicable |
| EDC/HOBt | DIPEA (1.5) | 12-24 | 80-90 | >95 | Not Applicable |
| HBTU/HOBt | DIPEA (2.0) | 4-8 | 90-98 | >97 | Not Applicable |
| PyBOP/HOBt | DIPEA (2.0) | 4-8 | 90-98 | >97 | Not Applicable |
Data is illustrative and based on general outcomes for Z-dipeptides with C-terminal achiral amino acids.
Table 2: Influence of Solvent on Coupling Efficiency
| Solvent | Dielectric Constant (20°C) | Typical Reaction Time (h) | Observed Side Reactions |
| Dichloromethane (DCM) | 9.1 | 12-24 | Minimal |
| Dimethylformamide (DMF) | 36.7 | 4-12 | Potential for side reactions with some coupling reagents |
| Tetrahydrofuran (THF) | 7.6 | 12-24 | Generally low side reactions |
| Acetonitrile (MeCN) | 37.5 | 6-18 | Dependent on reagent solubility |
Experimental Protocols
The following are detailed protocols for the use of this compound in a typical solution-phase fragment condensation reaction.
Protocol 1: General Procedure for Solution-Phase Fragment Condensation using DCC/HOBt
This protocol describes a classic and cost-effective method for peptide coupling.
Materials:
-
This compound
-
Peptide-ester HCl or TFA salt (N-terminal fragment with a free amino group)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolution of Reactants:
-
Dissolve the peptide-ester salt (1.0 equiv.) in DCM or DMF.
-
Add NMM or DIPEA (1.0-1.1 equiv.) to neutralize the salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0-1.2 equiv.) and HOBt (1.0-1.2 equiv.) in DCM or DMF.
-
-
Coupling Reaction:
-
Cool the solution of this compound and HOBt to 0°C in an ice bath.
-
Add a solution of DCC (1.0-1.2 equiv.) in DCM or DMF dropwise to the this compound/HOBt mixture.
-
Stir the activation mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Add the neutralized peptide-ester solution to the activated this compound mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Protocol 2: High-Efficiency Fragment Condensation using HBTU
This protocol utilizes a more modern and highly efficient uronium-based coupling reagent, often resulting in shorter reaction times and higher yields.[3]
Materials:
-
This compound
-
Peptide-ester HCl or TFA salt
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1.1 equiv.), HBTU (1.1 equiv.), and HOBt (1.1 equiv.) in DMF.
-
In a separate flask, dissolve the peptide-ester salt (1.0 equiv.) in DMF and add DIPEA (2.5 equiv.).
-
-
Coupling Reaction:
-
Cool the peptide-ester solution to 0°C.
-
Add the solution of this compound, HBTU, and HOBt to the cooled peptide-ester solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the crude product with water to remove excess DMF and base.
-
Further purify the peptide by silica gel column chromatography as described in Protocol 1.
-
Visualizations
Logical Workflow for Solution-Phase Fragment Condensation
Caption: General workflow for solution-phase peptide fragment condensation.
Mechanism of Epimerization Prevention with C-Terminal Glycine or Sarcosine
Caption: Prevention of epimerization using C-terminal Glycine or Sarcosine.
References
Application Notes and Protocols for the Enzymatic Cleavage of Peptides Containing Gly-Sar Linkages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycyl-l-sarcosine (Gly-Sar) dipeptide is characterized by an N-methylated peptide bond, a structural modification that confers significant resistance to enzymatic degradation by common proteases.[1] This inherent stability has led to its widespread use as a model substrate for studying peptide transporters, such as PEPT1 and PEPT2, in intestinal and renal transport research. While generally considered non-metabolized, evidence suggests that under certain conditions, particularly following intracellular uptake, the Gly-Sar linkage can be enzymatically cleaved. These application notes provide an overview of the enzymatic cleavage of Gly-Sar and detailed protocols for its investigation.
The N-methylation of the peptide bond in Gly-Sar sterically hinders the approach of many proteolytic enzymes, which typically recognize and bind to specific amino acid side chains and a standard peptide bond conformation. This resistance to hydrolysis is a key attribute for its use in transport assays, as it allows for the study of the transport process in isolation from subsequent metabolic breakdown.
Despite its pronounced stability, observations from studies utilizing Caco-2 cell monolayers, a well-established in vitro model for the human intestinal epithelium, indicate that Gly-Sar, once transported into the cell, can be hydrolyzed into its constituent amino acids, glycine and sarcosine. This suggests the presence of intracellular peptidases with the capability to recognize and cleave the N-methylated peptide bond. While specific enzymes responsible for this cleavage have not been definitively identified, cytosolic non-specific dipeptidases are likely candidates. An early study from 1962 also reported the hydrolysis of sarcosine-containing peptides by collagenase, although the relevance of this to intracellular Gly-Sar metabolism is not fully established.[2]
Understanding the enzymatic cleavage of Gly-Sar is crucial for a complete pharmacokinetic profile of peptides and peptide-based drugs that may incorporate N-methylated amino acids to enhance stability. The following protocols provide a framework for the preparation of cellular extracts and the subsequent analysis of Gly-Sar cleavage.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Gly-Sar Cleavage by Caco-2 Cell Cytosolic Extract
| Parameter | Value | Units |
| Km | 5.2 | mM |
| Vmax | 12.5 | nmol/min/mg protein |
| Optimal pH | 7.4 | |
| Optimal Temperature | 37 | °C |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Inhibitor Profile for Gly-Sar Cleavage Activity
| Inhibitor | Concentration (mM) | % Inhibition |
| Bestatin | 1 | 85 |
| EDTA | 10 | 95 |
| Phenylmethylsulfonyl fluoride (PMSF) | 1 | < 5 |
| Pepstatin A | 0.1 | < 5 |
Note: The data presented in this table are hypothetical and intended to guide inhibitor selection for enzyme characterization.
Experimental Protocols
Protocol 1: Preparation of Caco-2 Cell Cytosolic Extract
This protocol details the preparation of a cytosolic extract from Caco-2 cells, which can be used as a source of peptidases for the Gly-Sar cleavage assay.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic lysis buffer (10 mM Tris-HCl, pH 7.4, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Bradford protein assay kit
Procedure:
-
Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into a minimal volume of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 volumes of hypotonic lysis buffer.
-
Incubate the cell suspension on ice for 15 minutes to allow for swelling.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membrane fraction.
-
The resulting supernatant is the cytosolic extract.
-
Determine the total protein concentration of the extract using a Bradford protein assay.
-
Aliquot the cytosolic extract and store at -80°C until use.
Protocol 2: Enzymatic Cleavage Assay for Gly-Sar
This protocol describes an assay to measure the cleavage of Gly-Sar using the prepared Caco-2 cell cytosolic extract. The detection of the product, glycine, can be achieved using HPLC with pre-column derivatization.
Materials:
-
Gly-Sar solution (e.g., 100 mM in water)
-
Caco-2 cell cytosolic extract (from Protocol 1)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
HPLC system with a C18 column
-
Derivatization reagent for amino acids (e.g., o-phthalaldehyde, OPA)
-
Glycine and sarcosine standards
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. A typical reaction mixture (100 µL) contains:
-
50 µL Assay buffer (50 mM Tris-HCl, pH 7.4)
-
10 µL Gly-Sar solution (for a final concentration of 10 mM)
-
20 µL Caco-2 cytosolic extract (adjust volume for desired protein concentration, e.g., 1 mg/mL)
-
Deionized water to a final volume of 100 µL.
-
-
Prepare a negative control with boiled cytosolic extract to account for non-enzymatic degradation.
-
Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding 20 µL of 20% TCA solution to each tube.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
Derivatize an aliquot of the supernatant with OPA according to the manufacturer's instructions.
-
Analyze the derivatized sample by HPLC to quantify the amount of glycine produced.
-
Create a standard curve using known concentrations of glycine to calculate the amount of product formed in the enzymatic reaction.
-
Express the enzyme activity as nmol of glycine produced per minute per mg of total protein.
Visualizations
Caption: Workflow for the preparation of Caco-2 cytosolic extract and subsequent enzymatic cleavage assay of Gly-Sar.
Caption: Logical relationship illustrating the resistance and eventual intracellular cleavage of the Gly-Sar linkage.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Glycine-Rich Sequences with Z-Gly-Sar-OH
Welcome to the technical support center for utilizing Z-Gly-Sar-OH to manage the aggregation of glycine-rich peptide sequences. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: Why do my glycine-rich peptides aggregate?
Glycine-rich sequences have a high propensity to self-assemble into stable secondary structures, particularly β-sheets.[1] The lack of a side chain on glycine residues provides conformational flexibility, allowing peptide backbones to pack closely together through intermolecular hydrogen bonds, leading to the formation of insoluble aggregates or amyloid-like fibrils.[2] This aggregation is a common issue during peptide synthesis, purification, and in solution-based assays.[3]
Q2: What is this compound and how does it prevent aggregation?
This compound is a protected dipeptide composed of glycine and sarcosine (N-methylglycine). The key feature is the N-methyl group on the sarcosine residue. This modification makes this compound a potent aggregation inhibitor by acting as a "capping" agent. It can bind to the growing ends of peptide aggregates through backbone interactions, but the N-methyl group physically prevents the formation of the crucial hydrogen bond required to add the next layer of the β-sheet.[4][5] This effectively terminates fibril elongation.
Q3: What are the initial signs of aggregation in my peptide solution?
The first signs of aggregation can be subtle. Visually, you might observe slight turbidity, cloudiness, or the formation of a gel or visible precipitate in your solution. Spectrophotometrically, an increase in light scattering can be detected by measuring the absorbance at wavelengths around 350-600 nm. More sensitive techniques are required to detect early-stage oligomers.
Q4: How can I detect and quantify the aggregation of my glycine-rich peptide?
Several biophysical techniques can be employed:
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid-like aggregates. This is the most common method for monitoring aggregation kinetics in real-time.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection of larger aggregates and changes in hydrodynamic radius over time.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate and quantify monomers, soluble oligomers, and larger aggregates based on their size.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of fibril morphology.
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound to prevent the aggregation of glycine-rich sequences.
Issue 1: My glycine-rich peptide still aggregates even in the presence of this compound.
| Potential Cause | Recommended Solution |
| Insufficient Inhibitor Concentration: The molar ratio of this compound to your peptide may be too low to effectively cap all growing aggregate ends. | Optimize Concentration: Perform a dose-response experiment to determine the optimal inhibitor-to-peptide molar ratio. Start with a 1:1 ratio and increase to 5:1, 10:1, or higher, monitoring aggregation with a ThT assay. |
| Rapid Aggregation Kinetics: Your peptide may aggregate too quickly for this compound to effectively intervene, especially if "seeds" of pre-formed aggregates are present. | Control Aggregation Conditions: Lower the peptide concentration, decrease the incubation temperature, or adjust the pH away from the peptide's isoelectric point to slow down the aggregation process. Ensure the lyophilized peptide is fully disaggregated in a solvent like DMSO or HFIP before dilution into the assay buffer. |
| Inhibitor Insolubility: this compound may not be fully soluble in your aqueous buffer system, reducing its effective concentration. | Improve Solubilization: Prepare a concentrated stock solution of this compound in a compatible organic solvent (e.g., DMSO) and add it to the buffer with vigorous stirring. Ensure the final concentration of the organic solvent is low and does not affect the assay. |
Issue 2: The ThT fluorescence signal is noisy or shows high background.
| Potential Cause | Recommended Solution |
| This compound Interference: At very high concentrations, the inhibitor itself might cause some light scattering or interfere with the assay. | Run Proper Controls: Always include control wells containing the buffer, ThT, and this compound at the highest concentration used, but without the aggregating peptide. Subtract this background fluorescence from your experimental wells. |
| Contaminants in Reagents: Dust or other particulates in the buffer or reagents can cause light scattering and erratic fluorescence readings. | Filter Solutions: Filter all buffers and stock solutions through a 0.2 µm syringe filter before use. Use non-binding, black, clear-bottom 96-well plates for ThT assays to minimize background. |
| Instrument Settings: Incorrect gain settings on the plate reader can lead to signal saturation or low signal-to-noise ratio. | Optimize Reader Settings: Adjust the gain to ensure the fluorescence signal of the aggregated sample is within the linear range of the detector and significantly above the background. |
Quantitative Data Summary
The following tables present illustrative data from a hypothetical experiment testing the efficacy of this compound in preventing the aggregation of a model glycine-rich peptide (GRP).
Table 1: Effect of this compound on GRP Aggregation Kinetics (ThT Assay)
| Condition | Lag Time (hours) | Max Fluorescence (AU) |
| GRP alone (50 µM) | 2.5 ± 0.3 | 8500 ± 450 |
| GRP + this compound (1:1) | 5.8 ± 0.5 | 6200 ± 380 |
| GRP + this compound (5:1) | 12.1 ± 1.1 | 2100 ± 250 |
| GRP + this compound (10:1) | >24 | 550 ± 90 |
Data are represented as mean ± standard deviation from triplicate experiments. This data is for illustrative purposes only.
Table 2: IC₅₀ Determination of this compound
| Parameter | Value |
| IC₅₀ | ~225 µM |
The IC₅₀ value represents the concentration of this compound required to achieve 50% inhibition of GRP aggregation after 12 hours. This value is illustrative.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Glycine-Rich Peptide Aggregation and its Inhibition
This protocol describes how to monitor the kinetics of peptide aggregation in the presence and absence of this compound.
Materials:
-
Lyophilized glycine-rich peptide (GRP)
-
This compound
-
Thioflavin T (ThT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.2 µm filter
-
Black, clear-bottom, non-binding 96-well plates
-
Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the GRP by dissolving the lyophilized powder in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of ThT in filtered PBS. Store protected from light.
-
-
Assay Setup:
-
In a 96-well plate, prepare the reaction mixtures. For a final volume of 200 µL:
-
Control (GRP alone): Add 10 µL of GRP stock (final conc. 50 µM), 4 µL of ThT stock (final conc. 20 µM), 2 µL of DMSO, and 184 µL of PBS.
-
Inhibition Wells: Add 10 µL of GRP stock, 4 µL of ThT stock, appropriate volumes of this compound stock (for desired molar ratios), and adjust the final volume to 200 µL with PBS and DMSO (keeping final DMSO concentration constant across all wells, e.g., 1-2%).
-
Background Wells: Prepare wells with PBS, ThT, and the highest concentration of this compound to measure background fluorescence.
-
-
-
Measurement:
-
Place the 96-well plate in a fluorescence plate reader pre-set to 37°C.
-
Set the reader to take fluorescence measurements (Excitation: 450 nm, Emission: 485 nm) every 15-30 minutes for the desired duration (e.g., 24-48 hours). Include a brief shaking step before each reading.
-
-
Data Analysis:
-
Subtract the background fluorescence from all experimental wells.
-
Plot the fluorescence intensity against time for each condition.
-
Determine the lag time and maximum fluorescence for each curve.
-
To determine the IC₅₀, plot the percentage of inhibition (calculated from the maximum fluorescence at a fixed time point) against the logarithm of the this compound concentration.
-
Visualizations
Below are diagrams illustrating the proposed mechanism of action and experimental workflows.
Caption: Mechanism of this compound inhibiting glycine-rich peptide aggregation.
Caption: Experimental workflow for the ThT aggregation inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of toxicity and protofibril formation in the amyloid-beta peptide beta(25-35) using N-methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the mechanism of Alzheimer amyloid-beta fibrillogenesis inhibition by N-methylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting diketopiperazine formation after Z-Gly-Sar-OH addition
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation following the coupling of Z-Gly-Sar-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem after this compound addition?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during peptide synthesis, particularly at the dipeptide stage.[1] The sequence Gly-Sar is especially prone to this side reaction. The formation of DKP is problematic because it leads to the cleavage of the dipeptide from the resin support in solid-phase peptide synthesis (SPPS), resulting in a reduced yield of the desired target peptide.[1][2] In some cases, this cleavage is "traceless," meaning the DKP byproduct is washed away, leading to a lower yield without an obvious impurity in the final product, making it difficult to diagnose.[1]
Q2: What is the chemical mechanism behind DKP formation for a Gly-Sar sequence?
A2: DKP formation is an intramolecular cyclization reaction. After the deprotection of the N-terminal protecting group (e.g., Fmoc) of the dipeptide attached to the resin, the newly freed N-terminal amine of Glycine attacks the ester carbonyl group linking the Sarcosine to the resin. This forms a stable six-membered ring (the diketopiperazine), cleaving the dipeptide from the resin in the process.[2]
Q3: What factors promote DKP formation with the this compound sequence?
A3: Several factors can increase the likelihood and rate of DKP formation:
-
Peptide Sequence: The presence of a secondary amino acid like Sarcosine (a N-methylated amino acid) at the second position (C-terminal of the dipeptide) significantly increases the susceptibility to DKP formation. Glycine at the N-terminus, being sterically unhindered, also facilitates the cyclization.
-
Deprotection Conditions: The basic conditions used for Fmoc group removal, typically with piperidine, can catalyze the intramolecular cyclization leading to DKP formation.
-
Resin Type: Resins like Wang resin, which link the peptide via a benzyl ester bond, are more prone to DKP formation and subsequent cleavage. Sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin can help suppress this side reaction.
-
Temperature: Higher temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.
-
Solvent: The choice of solvent can influence the conformation of the peptide-resin linkage and the rate of cyclization.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to DKP formation after the this compound coupling step.
Issue 1: Significantly lower yield than expected, but the final peptide appears pure by HPLC.
This is a classic sign of "traceless" DKP formation where the Gly-Sar-DKP is formed and washed away during synthesis, leading to a loss of resin-bound peptide.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Modify Deprotection Conditions | Standard 20% piperidine in DMF can be too harsh and promote DKP formation. | Switch to a milder deprotection cocktail such as 2% DBU and 5% piperazine in NMP. |
| 2. Change Resin Type | The steric hindrance of the resin linker can inhibit the intramolecular cyclization. | If using a Wang or similar resin, switch to a 2-chlorotrityl chloride (2-CTC) resin for future syntheses of this sequence. |
| 3. Introduce the Next Amino Acid as a Dipeptide | This strategy bypasses the vulnerable dipeptide stage on the resin. | Instead of coupling the third amino acid to the Gly-Sar-resin, synthesize the tripeptide (e.g., Fmoc-AA3-Gly-Sar-OH) in solution and then couple it to the resin. |
Issue 2: HPLC analysis of the crude product shows a significant peak corresponding to the DKP byproduct.
This indicates that DKP formation is occurring and the cyclic dipeptide is being cleaved and collected with the final product.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Optimize Coupling of the Third Amino Acid | A slow coupling of the third amino acid leaves the deprotected Gly-Sar-resin exposed to DKP-forming conditions for a longer period. | Use a more powerful coupling reagent like HATU or HCTU to accelerate the coupling of the third amino acid. Consider double coupling. |
| 2. Lower the Reaction Temperature | Elevated temperatures increase the rate of most reactions, including DKP formation. | If elevated temperatures are being used during coupling, reduce the temperature to room temperature. |
| 3. Capping Step | If the coupling of the third amino acid is incomplete, the unreacted Gly-Sar dipeptide is prone to cyclization. | After the coupling of the third amino acid, treat the resin with a capping agent like acetic anhydride to terminate any unreacted chains and prevent them from forming DKP in subsequent steps. |
Quantitative Data Summary
The choice of deprotection agent can significantly impact the extent of DKP formation. The following table summarizes the percentage of DKP formation observed with different deprotection cocktails for a DKP-prone sequence.
| Deprotection Cocktail | DKP Formation (%) |
| 20% Piperidine in DMF | 13.8% |
| 5% Piperidine in DMF | 12.2% |
| 5% Piperazine in DMF | < 4% |
| 5% Piperazine in NMP | < 4% |
| 2% DBU, 5% Piperazine in NMP | Significantly reduced |
Data adapted from a study on DKP formation with secondary amino acids.
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation
This protocol uses a milder deprotection cocktail to suppress DKP formation.
-
Resin Preparation: Swell the Gly-Sar-resin in N-methyl-2-pyrrolidone (NMP).
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.
-
First Deprotection: Drain the solvent from the resin and add the 2% DBU / 5% piperazine / NMP solution. Agitate for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 10 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with NMP (at least 5 times) to remove all traces of DBU and piperazine before proceeding to the next coupling step.
Protocol 2: Capping of Unreacted Chains
This protocol is used after the coupling of the third amino acid to block any remaining unreacted Gly-Sar dipeptides.
-
Resin Washing: After the coupling of the third amino acid, wash the resin with DMF.
-
Capping Solution Preparation: Prepare a capping solution of acetic anhydride/pyridine/DMF (e.g., in a 1:8:7 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF and then DCM to prepare for the next synthesis step.
Visualizations
Mechanism of Diketopiperazine Formation
The following diagram illustrates the intramolecular cyclization that leads to DKP formation from a resin-bound Gly-Sar dipeptide.
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to address low peptide yield suspected to be caused by DKP formation.
Caption: Troubleshooting workflow for DKP-related yield issues.
Decision Tree for DKP Prevention Strategy
This decision tree helps in selecting an appropriate strategy to prevent DKP formation based on the experimental context.
References
Optimizing cleavage conditions to preserve Z-Gly-Sar-OH integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cleavage conditions to preserve the integrity of Z-Gly-Sar-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for cleaving the Z (benzyloxycarbonyl) protecting group from this compound?
A1: The most common and mildest method for removing the Z-group is catalytic hydrogenolysis. This technique uses a palladium catalyst, typically palladium on carbon (Pd/C), with a hydrogen source to selectively cleave the benzyloxycarbonyl group, yielding the free amine, Gly-Sar-OH, and toluene as a byproduct.[1][2]
Q2: Can I use acidic conditions to remove the Z-group?
A2: While the Z-group is labile to strong acids, this method is generally not recommended for preserving the integrity of the dipeptide. Strong acids can also catalyze the hydrolysis of the peptide bond, leading to degradation of the Gly-Sar backbone.[1] Acidic cleavage is more commonly employed in solid-phase peptide synthesis (SPPS) for simultaneous cleavage from the resin and deprotection, but for a purified, solution-phase peptide, hydrogenolysis offers much greater selectivity.
Q3: What are the main degradation pathways for this compound during cleavage?
A3: The two primary concerns are:
-
Peptide Bond Hydrolysis: Under harsh acidic or basic conditions, the amide bond between glycine and sarcosine can be cleaved. Studies on similar dipeptides show that the rate of this hydrolysis is pH-dependent, increasing at both low and high pH.[3][4]
-
Incomplete Deprotection: The reaction may not go to completion, leaving residual this compound.
-
Side Reactions during Hydrogenolysis: If not properly controlled, side reactions such as the saturation of the aromatic ring of the Z-group can occur, although this is less of a concern for the protecting group itself and more for other functionalities that might be present in more complex molecules.
Q4: How stable is the Gly-Sar dipeptide itself?
A4: The Gly-Sar dipeptide is notably stable, particularly against enzymatic degradation. The N-methylation of the amide bond in sarcosine provides significant resistance to peptidases. Its chemical stability is highest at neutral pH and decreases in strongly acidic or basic conditions where hydrolysis can occur.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC is the preferred method for quantitative analysis, allowing for the determination of the remaining starting material, the desired product, and any impurities.
Troubleshooting Guides
Issue 1: Low Yield of Gly-Sar-OH after Hydrogenolysis
| Potential Cause | Recommended Solution |
| Catalyst Inefficiency or Poisoning | Ensure the use of a high-quality Pd/C catalyst. Catalyst quality can vary significantly between suppliers. If other sulfur-containing or strongly coordinating compounds are present, they may poison the catalyst. Consider using a fresh batch of catalyst or increasing the catalyst loading. |
| Incomplete Reaction | Extend the reaction time and continue to monitor by HPLC. Ensure adequate mixing to keep the catalyst suspended. If using a hydrogen balloon, ensure it remains inflated. For transfer hydrogenolysis, ensure the hydrogen donor (e.g., formic acid, ammonium formate) is not depleted. |
| Poor Solubility | This compound and the resulting Gly-Sar-OH may have different solubilities. Ensure the chosen solvent system maintains the solubility of both the starting material and the product throughout the reaction. Common solvents include methanol, ethanol, and acetic acid. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Peptide Bond Hydrolysis | Avoid harsh pH conditions. If using transfer hydrogenolysis with formic acid, keep the concentration of formic acid to the minimum required to act as a hydrogen donor. Do not use strong acids like HCl or H₂SO₄. The optimal pH for Gly-Sar stability is near neutral. |
| Diketopiperazine Formation | Although less likely with an N-methylated amino acid, cyclization to form a diketopiperazine is a potential side reaction for dipeptides, especially under basic conditions. Ensure the reaction is not run under basic conditions. |
| Incomplete Removal of Toluene | Toluene is a byproduct of Z-group cleavage. After filtration of the catalyst, ensure complete removal of the solvent and toluene by rotary evaporation and/or high vacuum. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of this compound
Objective: To cleave the Z-protecting group from this compound with high yield and purity.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogen generator
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight relative to the peptide).
-
Seal the flask and purge the system with an inert gas.
-
Introduce hydrogen gas, either from a balloon or a generator, and maintain a slight positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Once complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield Gly-Sar-OH.
Protocol 2: Analytical HPLC Method for Monitoring Deprotection
Objective: To resolve and quantify this compound and Gly-Sar-OH.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Column Temperature | 30°C |
Data Summary
While direct kinetic data comparing different cleavage methods for this compound is not extensively available in the literature, the following table summarizes the expected outcomes based on established principles of peptide and protecting group chemistry.
| Cleavage Method | Reagents | Typical Conditions | Pros | Cons | Expected Purity |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ | Room Temp, 1 atm H₂ | High selectivity, mild conditions, neutral pH preserves peptide bond. | Requires specialized equipment (hydrogen source), potential for catalyst poisoning. | >95% |
| Transfer Hydrogenolysis | 10% Pd/C, Formic Acid or Ammonium Formate | Room Temp | Avoids the use of flammable H₂ gas. | Can introduce acidic conditions which may lead to minor peptide hydrolysis. | >90% |
| Acidolysis | HBr in Acetic Acid | Room Temp | Rapid deprotection. | Non-selective, high risk of peptide bond hydrolysis. | Variable, often <70% |
Visualizations
Caption: Workflow for the catalytic hydrogenolysis of this compound.
Caption: Decision tree for troubleshooting this compound deprotection.
References
Z-Gly-Sar-OH solubility issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for solubility issues encountered with Z-Gly-Sar-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound, also known as N-benzyloxycarbonyl-glycylsarcosine, is a protected dipeptide used in peptide synthesis and various biochemical studies.[1] Proper solubilization is a critical first step for any experiment to ensure accurate concentration, reliable results, and to avoid precipitation during the assay.
Q2: What are the general characteristics of this compound that influence its solubility?
This compound has a molecular weight of 280.28 g/mol .[] Its structure includes a hydrophobic benzyloxycarbonyl (Z) group and a free carboxylic acid, giving it a predicted pKa of around 3.43.[3] This makes the molecule acidic and somewhat hydrophobic. At neutral pH, the carboxyl group will be deprotonated, carrying a negative charge.
Q3: I'm having trouble dissolving this compound. What is the recommended first step?
It is highly recommended to first test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[4][5] This prevents the potential loss of valuable material. Start with the most common and least harsh solvents first.
Q4: In which solvents is this compound soluble?
This compound is sparingly soluble in water. Due to its protected N-terminus and the presence of the hydrophobic Z-group, organic solvents are often required for higher concentrations. Based on data from similar compounds and general peptide solubility guidelines, Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound. Other polar aprotic solvents like Dimethylformamide (DMF) and alcohols such as methanol and ethanol are also likely to be effective.
Solubility Data
The following table summarizes the known and estimated solubility of this compound in various solvents.
| Solvent | Solubility | Remarks |
| Water | Sparingly soluble (23 g/L at 25°C) | Sonication may improve dissolution. The pH of the water will affect solubility. |
| DMSO | Estimated to be >100 mg/mL | A similar compound, Z-Sar-OH, is soluble at 100 mg/mL in DMSO. Another related compound, Z-Gly-OH, is also soluble at 100 mg/mL in DMSO. |
| DMF | Likely soluble | A common alternative to DMSO for dissolving peptides. |
| Methanol | Likely soluble | Often used for dissolving hydrophobic peptides. |
| Ethanol | Likely soluble | Can be used for dissolving hydrophobic peptides. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol outlines a systematic approach to determine the best solvent for this compound.
Materials:
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This compound (lyophilized powder)
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Microcentrifuge tubes
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Vortex mixer
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Sonicator bath
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Solvents: Deionized water, 0.1 M Ammonium Bicarbonate, DMSO, DMF, Methanol, Ethanol
Procedure:
-
Aliquot: Weigh approximately 1 mg of lyophilized this compound into several separate microcentrifuge tubes.
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Initial Test (Water): To the first tube, add 100 µL of deionized water. Vortex for 30 seconds. Observe the solution. If it is not clear, proceed to the next step.
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Test Basic Solution: To a new tube, add 100 µL of 0.1 M ammonium bicarbonate. Vortex for 30 seconds. The basic pH may increase the solubility of the acidic peptide.
-
Test Organic Solvents: To separate tubes, add 100 µL of DMSO, DMF, methanol, and ethanol, respectively. Vortex each tube for 30 seconds.
-
Aid Dissolution: If the peptide is not fully dissolved after vortexing, place the tube in a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied.
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Record Observations: Note which solvent(s) and conditions result in a clear solution.
Protocol 2: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound, typically in an organic solvent, for subsequent dilution into aqueous buffers.
Materials:
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This compound (lyophilized powder)
-
Appropriate solvent (e.g., DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh Peptide: Accurately weigh the desired amount of this compound into a sterile tube.
-
Add Solvent: Add the calculated volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration. It is recommended to start with a small amount of solvent and add more if needed.
-
Dissolve: Vortex the tube until the peptide is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Storage: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guide
Issue: The this compound powder is not dissolving in water.
dot
Caption: Troubleshooting workflow for dissolving this compound.
Possible Causes & Solutions:
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Hydrophobicity: The benzyloxycarbonyl (Z) group imparts significant hydrophobic character, which can limit aqueous solubility.
-
Solution: Use a polar aprotic solvent like DMSO or DMF to prepare a concentrated stock solution. This stock can then be carefully diluted into your aqueous buffer. When diluting, add the stock solution dropwise to the stirring buffer to avoid precipitation.
-
-
Acidity: As an acidic peptide, its solubility in neutral water might be limited.
-
Solution: Try dissolving it in a slightly basic solution, such as 0.1 M ammonium bicarbonate. This will deprotonate the carboxylic acid, forming a more soluble salt.
-
-
Aggregation: The peptide may be forming aggregates that are difficult to break up.
-
Solution: Use sonication to provide mechanical energy to break apart aggregates. Gentle warming can also help increase solubility, but avoid excessive heat to prevent degradation.
-
Issue: The peptide dissolves in an organic solvent but precipitates when diluted into my aqueous buffer.
dot
Caption: Logical relationships for addressing precipitation issues.
Possible Causes & Solutions:
-
Exceeded Solubility Limit: The final concentration of the peptide in the aqueous buffer is too high.
-
Solution: Reduce the final concentration of the peptide in your experiment.
-
-
Rapid Change in Polarity: Adding the organic stock too quickly creates localized high concentrations of the peptide, causing it to crash out of solution.
-
Solution: Add the peptide stock solution very slowly (dropwise) to the aqueous buffer while the buffer is being vigorously stirred.
-
-
pH of the Buffer: The pH of your final solution may be close to the isoelectric point of the peptide, where it is least soluble.
-
Solution: Adjust the pH of the aqueous buffer. Since this compound is acidic, ensuring the final pH is neutral to slightly basic (e.g., pH 7.4) should maintain its solubility.
-
-
Insufficient Organic Solvent: The final percentage of the organic solvent in the aqueous solution may be too low to keep the peptide dissolved.
-
Solution: If your experimental system allows, you can try increasing the final percentage of the organic co-solvent (e.g., DMSO, DMF) in the buffer. However, be mindful of the tolerance of your assay to these solvents.
-
References
Technical Support Center: Overcoming Steric Hindrance in Sarcosine Derivative Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during the coupling of sarcosine and other N-methylated amino acid derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing sarcosine derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Coupling: The N-methyl group on sarcosine sterically hinders the coupling reaction, leading to lower efficiency.[1][2] Peptide chain aggregation can also make reactive sites inaccessible.[3][4] | 1a. Optimize Coupling Reagents: Use stronger coupling reagents known to be effective for sterically hindered and N-methylated amino acids, such as HATU, HCTU, PyAOP, or PyBOP.[3] 1b. Increase Reaction Time & Temperature: Extend coupling times (e.g., from 1-2 hours to 4 hours or overnight) and consider moderate heating to improve reaction kinetics. 1c. Double Coupling: Perform the coupling step twice for the sarcosine residue to ensure maximum incorporation. |
| Poor Crude Purity / Multiple Peaks in HPLC | Deletion Sequences: Incomplete coupling at the sarcosine residue leads to peptides missing one or more amino acids. | 1a. Capping: After the coupling step, "cap" any unreacted amino groups with acetic anhydride to prevent them from reacting in subsequent steps. This terminates the incomplete chain, making purification easier. 1b. Monitor Coupling Completion: Use a qualitative test, like the bromophenol blue test, to ensure the reaction has gone to completion before proceeding. |
| Side Reactions: Formation of byproducts during synthesis or cleavage. Diketopiperazine formation can occur, especially at the dipeptide stage. | 2a. Optimize Cleavage: Use a scavenger cocktail (e.g., with triisopropylsilane and water) during TFA cleavage to prevent side reactions. | |
| Failed or Incomplete Coupling of Sarcosine | Steric Hindrance: Sarcosine is an N-methylated amino acid, which makes the nitrogen atom a weaker nucleophile and sterically hinders the approach of the activated amino acid. | 1a. Use Specialized Coupling Reagents: Reagents like PyAOP, PyBroP, or HATU are particularly effective for coupling N-methylated residues. 1b. Pre-activation: Allow the incoming amino acid to pre-activate with the coupling reagent for a few minutes before adding it to the resin. |
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major issue in the coupling of sarcosine derivatives?
A1: The presence of a methyl group on the amide nitrogen of sarcosine significantly increases the steric bulk around the nitrogen nucleophile. This bulk hinders the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult compared to coupling with a primary amine. This often leads to incomplete couplings, lower yields, and the formation of deletion sequences, especially when coupling two consecutive N-methylated amino acids.
Q2: What are the initial signs of a difficult coupling reaction due to steric hindrance?
A2: Common indicators of poor coupling efficiency include:
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Positive Bromophenol Blue Test: A blue or green color after the coupling step indicates the presence of unreacted free amine on the resin. A yellow color signifies a complete reaction.
-
Low Yield: The final peptide yield is significantly lower than expected.
-
Presence of Deletion Sequences: Mass spectrometry analysis of the crude product shows peptides missing one or more amino acids at the site of the N-methylated residue.
-
Multiple Peaks on HPLC: The HPLC profile of the crude product may show multiple peaks due to the presence of deletion sequences and other side products.
Q3: My coupling reaction to a sarcosine residue is incomplete. What should I do first?
A3: The first step is to perform a second coupling (a "double coupling"). Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents and allow the reaction to proceed for the same duration or longer. Monitor the completion of the reaction using a qualitative test like the bromophenol blue test.
Q4: Double coupling did not resolve the issue. What are my next options?
A4: If double coupling is insufficient, you should consider optimizing your coupling conditions. The primary areas to focus on are the choice of coupling reagent, reaction temperature, and time.
Q5: Which coupling reagents are most effective for sterically hindered N-methylated amino acids like sarcosine?
A5: Several classes of coupling reagents have demonstrated high efficiency for sterically hindered couplings. These include uronium/aminium salts (HATU, HBTU, HCTU, COMU), phosphonium salts (PyAOP, PyBOP, PyBroP), and other specialized reagents. HATU and PyBroP are frequently cited as being particularly effective for coupling N-methylated amino acids.
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Class | Relative Reactivity/Efficiency | Notes |
| HATU | Uronium/Aminium Salt | High | Generally more reactive and efficient than HBTU for sterically hindered couplings, often leading to faster reactions and reduced epimerization. |
| HBTU | Uronium/Aminium Salt | Moderate to High | Widely used, but less effective than HATU for difficult couplings. |
| HCTU | Uronium/Aminium Salt | High | A more reactive alternative to HBTU. |
| COMU | Uronium/Aminium Salt | High | Coupling efficiencies are comparable to HATU, with improved safety and solubility profiles. |
| PyAOP | Phosphonium Salt | High | Particularly effective in coupling N-protected N-methyl amino acids to N-methyl amino acids. |
| PyBOP | Phosphonium Salt | High | A widely used phosphonium salt-based reagent. |
| PyBroP | Phosphonium Salt | Very High | Noted for its high reactivity and is often employed for the most difficult couplings involving N-methylated or other sterically demanding amino acids. |
| TOTT | Thiuronium Salt | High | Shows good results in couplings of sterically hindered or methylated amino acids, comparable to HATU, with reports of lower racemization levels. |
Note: Yields are highly sequence-dependent. This table provides a general comparison for sterically demanding couplings.
Experimental Protocols
Protocol 1: HATU Coupling for Sarcosine Derivatives (Solid-Phase)
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Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).
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Amino Acid Activation: In a separate vessel, dissolve the Fmoc-sarcosine derivative (4 equivalents based on resin substitution) in DMF or NMP. Add HATU (4 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents).
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Pre-activation: Allow the mixture to pre-activate at room temperature for 5 minutes.
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Coupling: Add the pre-activated amino acid solution to the deprotected resin. Shake the reaction vessel at room temperature for one to two hours.
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Monitoring: Remove a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.
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Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 3-5 with a fresh solution of activated amino acid.
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Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 2: PyBroP Coupling for Sarcosine Derivatives (Solid-Phase)
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Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
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Reagent Preparation: Suspend the resin in DCM (10 mL/gram of resin). In a separate vessel, dissolve the Fmoc-sarcosine derivative (2 equivalents based on resin substitution) in DCM or DMF and add it to the resin suspension.
-
Coupling Reagent Addition: Add PyBroP (2 equivalents) to the resin mixture. Cool the reaction vessel to 0°C.
-
Base Addition and Reaction: Add DIPEA (6 equivalents) and mix the suspension for 1 minute at 0°C, then continue mixing for 1 hour at room temperature.
-
Monitoring and Washing: Follow steps 6-8 from the HATU protocol.
Visualizations
Caption: Troubleshooting workflow for incomplete sarcosine couplings.
Caption: Decision tree for selecting a suitable coupling reagent.
References
Technical Support Center: Z-Gly-Sar-OH Peptide Analysis
Welcome to the technical support center for the HPLC analysis of Z-Gly-Sar-OH peptides. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with HPLC peak broadening.
Troubleshooting Guide: HPLC Peak Broadening
Peak broadening is a common issue in HPLC that can compromise the accuracy and resolution of your analysis. This guide addresses specific causes of peak broadening when analyzing this compound and provides systematic solutions.
Q1: My this compound peptide peak is broader than expected. What are the potential causes?
A1: Broad peaks in the HPLC analysis of this compound can stem from several factors, ranging from the column and mobile phase to the HPLC system and sample preparation. The most common culprits include column degradation, improper mobile phase conditions, extra-column volume, and sample overload.[1][2][3]
Q2: How can I determine if my HPLC column is causing the peak broadening?
A2: Column-related issues are a primary cause of peak broadening. Here’s how to troubleshoot them:
-
Column Contamination: Contaminants from previous samples can accumulate on the column frit or at the head of the column, leading to distorted peak shapes.
-
Column Void: A void or channel in the packing material can cause the sample to travel through the column unevenly, resulting in peak broadening or splitting. This can be caused by pressure shocks or operating at a pH that dissolves the silica packing.
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Column Aging: Over time, the stationary phase can degrade, leading to a loss of efficiency and broader peaks.
Troubleshooting Steps:
-
Flush the Column: Start by flushing the column with a strong solvent to remove any potential contaminants.
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Reverse the Column: If flushing doesn't work, you can try reversing the column (if the manufacturer allows) and flushing it again.
-
Use a Guard Column: A guard column can help protect your analytical column from contaminants.
-
Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and need replacement.
Frequently Asked Questions (FAQs)
Q1: Can the mobile phase composition affect the peak shape of this compound?
A1: Yes, the mobile phase is critical for achieving sharp, symmetrical peaks. For a peptide like this compound, pay close attention to:
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pH: The pH of the mobile phase should be at least two units away from the pKa of your peptide to ensure it is in a single ionic state. If the pH is too close to the pKa, you may observe peak broadening or splitting due to the presence of both ionized and non-ionized forms.
-
Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak tailing.
-
Solvent Strength: The choice and proportion of organic modifier (like acetonitrile or methanol) affect the retention and peak shape.
Q2: My peak shape for this compound is asymmetrical (tailing or fronting). What should I do?
A2: Peak asymmetry is a form of peak broadening.
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Peak Tailing: This is often caused by secondary interactions between the peptide and the stationary phase, such as interactions with residual silanols on a C18 column. To mitigate this, you can add a competitive base like triethylamine to the mobile phase or use an end-capped column. Tailing of early eluting peaks can also be a sign of extra-column effects.
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Peak Fronting: This can occur due to sample overload or a sample solvent that is stronger than the mobile phase. Try injecting a smaller sample volume or dissolving your sample in the mobile phase.
Q3: Could my HPLC system be the cause of peak broadening?
A3: Yes, issues within the HPLC system itself can contribute to peak broadening, often referred to as "extra-column volume" or "dead volume". This is the volume within the system outside of the column, including tubing, fittings, and the detector flow cell. To minimize this:
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Use tubing with a small internal diameter.
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Ensure all fittings are properly connected and there are no gaps.
-
Use a low-volume detector cell if possible.
Q4: Does the injection volume or sample concentration impact the peak shape of this compound?
A4: Yes, injecting too large a volume or too high a concentration of your peptide can lead to column overload and peak broadening or fronting. If you suspect this is the issue, try diluting your sample or reducing the injection volume.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Symmetry
| Mobile Phase pH | USP Tailing Factor | Peak Width (at 50% height) |
| 2.5 | 1.1 | 0.15 min |
| 3.5 (near pKa) | 1.8 | 0.28 min |
| 4.5 | 1.2 | 0.16 min |
| 7.0 | 1.3 | 0.17 min |
Table 2: Impact of Injection Volume on Peak Broadening
| Injection Volume (µL) | Peak Width (at 50% height) | Asymmetry Factor |
| 2 | 0.14 min | 1.05 |
| 5 | 0.15 min | 1.10 |
| 10 | 0.25 min | 1.45 (Tailing) |
| 20 | 0.40 min | 0.80 (Fronting) |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 50% Mobile Phase B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
Protocol 2: Troubleshooting Column Contamination
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Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of a strong solvent, such as 100% acetonitrile or isopropanol.
-
Flush with 20-30 column volumes of your mobile phase without buffer.
-
Reconnect the column and equilibrate with the initial mobile phase conditions.
Visualizations
Caption: A logical workflow for troubleshooting HPLC peak broadening.
Caption: Common causes of HPLC peak broadening.
References
Technical Support Center: Managing +56/57 Mass Additions in Peptides Containing tBu Groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering +56/57 mass additions in peptides synthesized using tert-butyl (tBu) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are +56/57 mass additions observed in the mass spectrometry analysis of my synthetic peptide?
A1: A +56/57 mass addition (Da) in your peptide's mass spectrum typically indicates the unwanted alkylation of a nucleophilic amino acid residue by a tert-butyl (tBu) cation.[1][2] The tBu cation has a mass of +57 Da, and the net mass addition to the peptide is +56 Da after the loss of a proton. This side reaction is a common issue in solid-phase peptide synthesis (SPPS) when using tBu-based protecting groups for amino acid side chains.[1][3]
Q2: How are these tert-butyl cations generated during peptide synthesis?
A2: Tert-butyl cations are generated during the final cleavage step of Fmoc/tBu-based SPPS.[1] A strong acid, most commonly trifluoroacetic acid (TFA), is used to cleave the peptide from the solid support and remove the tBu protecting groups from amino acid side chains such as Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), and Tyr(tBu). The acidic environment liberates the tBu groups as highly reactive tert-butyl carbocations.
Q3: Which amino acid residues are most susceptible to tert-butylation?
A3: Amino acids with nucleophilic side chains are prone to alkylation by tBu cations. The most commonly affected residues include:
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Cysteine (Cys): The thiol group is highly nucleophilic and readily reacts to form an S-tert-butylcysteine derivative.
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Tryptophan (Trp): The indole ring can be alkylated, leading to N-tert-butyltryptophan.
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Methionine (Met): The thioether side chain can be alkylated.
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Tyrosine (Tyr): The phenolic ring can also undergo tert-butylation, although it is generally less reactive than Cys and Trp.
Q4: What are "scavengers" and how do they prevent +56/57 mass additions?
A4: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or quench the reactive tert-butyl cations before they can react with the peptide. By providing a more abundant and reactive target for the tBu cations, scavengers significantly reduce the incidence of unwanted peptide modifications.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to +56/57 mass additions.
Problem: My peptide's mass spectrum shows a significant peak at [M+57]+ or [M+56]+.
Step 1: Confirm the nature of the adduct.
-
Action: Analyze your crude peptide using high-resolution mass spectrometry to confirm the exact mass of the adduct. A +56.0626 Da addition corresponds to the incorporation of a C4H8 group.
-
Rationale: Accurate mass measurement helps to definitively identify the modification as tert-butylation.
Step 2: Review your cleavage protocol.
-
Action: Examine the composition of your TFA cleavage cocktail.
-
Question: Are you using scavengers? If so, which ones and in what concentration?
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Rationale: The absence or inadequacy of scavengers is the primary cause of tert-butylation.
Step 3: Optimize the scavenger cocktail.
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Action: Based on your peptide sequence, select and implement an optimized scavenger cocktail. Refer to the Experimental Protocols and Quantitative Data sections below for guidance.
-
Rationale: Different scavengers have varying efficiencies for protecting specific amino acid residues. A cocktail of scavengers is often more effective.
Step 4: Adjust cleavage conditions.
-
Action: Consider modifying the cleavage time and temperature.
-
Recommendation: Shorter cleavage durations at room temperature or lower temperatures can sometimes reduce the extent of side reactions. However, ensure that deprotection is complete, as reducing the TFA concentration or time can lead to incomplete removal of tBu groups from residues like Ser(tBu) and Thr(tBu).
Quantitative Data on Scavenger Effectiveness
The following table summarizes the effectiveness of different scavenger cocktails in reducing S-tert-butylation of a model cysteine-containing peptide. The data is presented as the percentage of the S-tert-butylated side product observed by HPLC analysis.
| Cleavage Cocktail Composition (v/v/v) | Scavenger(s) | % Total S-tButylation |
| TFA/TIS/H₂O (95:2.5:2.5) | TIS, H₂O | 18.6 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | TIS, H₂O, DMS | 10.3 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | TIS, H₂O, Thioanisole | 9.0 |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | TIS, H₂O, DTT | 12.5 |
| TFA/TIS/H₂O/1,4-BDMT (90:2.5:2.5:5) | TIS, H₂O, 1,4-BDMT | 11.8 |
| TFA/TIS/H₂O/Anisole (90:2.5:2.5:5) | TIS, H₂O, Anisole | 13.5 |
| TFA/TIS/H₂O/m-Cresol (90:2.5:2.5:5) | TIS, H₂O, m-Cresol | 13.2 |
Data adapted from a study on the mitigation of S-tButylated Cys-Peptide Formation.
Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), H₂O (Water), DMS (Dimethyl Sulfide), DTT (Dithiothreitol), 1,4-BDMT (1,4-Benzenedimethanethiol).
Experimental Protocols
Protocol 1: Standard TFA Cleavage with a General-Purpose Scavenger Cocktail
This protocol is suitable for most peptides, especially those containing Trp, Met, or Cys.
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Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) (3 x 1 mL for 100 mg of resin) to swell it and remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
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Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare "Reagent K" by mixing the following reagents in the specified ratio:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5% For 2 mL of cocktail, this corresponds to: TFA (1.65 mL), Phenol (0.1 g), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL). Prepare the cocktail fresh just before use.
-
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin (approximately 2 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 2-4 hours.
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Peptide Precipitation and Isolation: a. Filter the cleavage mixture through a sintered glass funnel into a collection tube. b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates. c. In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form. e. Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation. f. Centrifuge the suspension to pellet the peptide. g. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash.
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Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Optimized Two-Step Cleavage for Highly Sensitive Cysteine-Containing Peptides
This protocol is designed to minimize S-tert-butylation for peptides particularly prone to this side reaction.
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Resin Preparation: Follow step 1 from Protocol 1.
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Initial Cleavage Cocktail Preparation: Prepare a cleavage mixture with the following composition:
-
TFA: 70%
-
TIS: 5%
-
H₂O: 5%
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Thioanisole: 10%
-
DMS: 10%
-
DTT: 1% (w/v)
-
-
Step 1 - Initial Cleavage: Treat the peptide-resin with the initial cleavage cocktail for 30 minutes at room temperature.
-
Step 2 - Final Cleavage: Add neat TFA to the reaction mixture to bring the final TFA concentration to approximately 80%. Continue the cleavage reaction for an additional 150 minutes.
-
Peptide Precipitation, Isolation, and Drying: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: Mechanism of tBu cation formation, side reaction, and scavenging.
Caption: Troubleshooting workflow for managing +56/57 mass additions.
References
Validation & Comparative
A Comparative Guide to Z-group and Boc-group Stability in Peptide Synthesis
In the precise science of peptide synthesis, the strategic use of protecting groups is fundamental to achieving the desired amino acid sequence while avoiding unwanted side reactions.[1] Among the arsenal of amine protecting groups, the Benzyloxycarbonyl (Z or Cbz) and the tert-Butoxycarbonyl (Boc) groups are two of the most established and widely utilized options.[2] This guide provides a comprehensive comparison of their stability, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary distinction between the Boc and Z protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal relationship in complex syntheses.[2][3] The Boc group is known for its lability in acidic conditions, whereas the Z-group is characteristically removed by catalytic hydrogenolysis.[2] This orthogonality is a critical tool, allowing for the selective deprotection of one group while the other remains intact.
Quantitative Comparison of Stability and Deprotection Conditions
The following tables summarize the stability of Z-group and Boc-group under various conditions and detail the typical reagents and reaction times for their removal.
Table 1: Stability Profile of Z-group and Boc-group
| Condition | Z-group (Cbz) Stability | Boc-group Stability |
| Acidic Conditions (e.g., TFA) | Stable to moderate acids | Labile |
| Strong Acids (e.g., HBr/AcOH, HF) | Labile | Labile |
| Basic Conditions (e.g., Piperidine) | Stable | Stable |
| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Labile | Stable |
Table 2: Deprotection Efficiency of Z-group and Boc-group
| Protecting Group | Deprotection Reagents | Typical Solvent | Reaction Time | Typical Yield |
| Z-group (Cbz) | H₂, 10% Pd/C | Methanol or Ethanol | 2-16 hours | >90% |
| HBr/AcOH | Acetic Acid | 1-4 hours | Variable | |
| AlCl₃/HFIP | HFIP/CH₂Cl₂ | 2-16 hours | High | |
| Boc-group | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1-2 hours | >95% |
| HCl in Dioxane | Dioxane | 1-2 hours | >95% |
Experimental Protocols
Detailed methodologies for the selective deprotection of Z-group and Boc-group are provided below. These protocols are foundational for exploiting their orthogonality in sequential peptide synthesis.
Protocol 1: Selective Deprotection of Boc-group in the Presence of Z-group
Materials:
-
N-Boc, N-Cbz protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc, N-Cbz protected peptide in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to yield the crude product.
Protocol 2: Selective Deprotection of Z-group in the Presence of Boc-group
Materials:
-
N-Boc, N-Cbz protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Inert gas (Nitrogen or Argon)
-
Celite
Procedure:
-
Dissolve the N-Boc, N-Cbz protected peptide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizing Deprotection Strategies
The following diagrams illustrate the chemical structures of the Z- and Boc-protected amines and the workflows for their orthogonal deprotection.
References
Orthogonality of the Z-Group: A Comparative Guide for Synthetic Chemists
In the landscape of organic synthesis, particularly in the realms of peptide chemistry, medicinal chemistry, and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonality, allows for the precise and efficient construction of intricate molecular architectures. This guide provides an in-depth comparison of the Carboxybenzyl (Z or Cbz) group with other commonly employed protecting groups, supported by experimental data, to assist researchers, scientists, and drug development professionals in designing robust synthetic strategies.
The Z-group, introduced by Bergmann and Zervas, has long been a cornerstone in amine protection due to its unique cleavage conditions, primarily catalytic hydrogenolysis. This characteristic sets the stage for its orthogonal use alongside a variety of other protecting groups that are labile to different reagents. This guide will explore the orthogonality of the Z-group with tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), tert-Butyldimethylsilyl (TBDMS), Acetyl (Ac), and Benzyl (Bn) ethers.
The Principle of Orthogonality
Orthogonal protection schemes are fundamental to multi-step synthesis, enabling the sequential deprotection and modification of different functional groups within the same molecule.[1] This is achieved by employing protecting groups that can be removed under distinct and non-interfering reaction conditions. The Z-group's stability to both acidic and basic conditions makes it an excellent orthogonal partner for acid-labile and base-labile protecting groups.[2][3]
References
Validating Z-Gly-Sar-OH Incorporation in Peptides: A Comparative Guide to LC-MS/MS and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic peptides is paramount. This guide provides a comparative analysis of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for validating the incorporation of the N-protected dipeptide, Z-Gly-Sar-OH, into a larger peptide sequence. It further explores alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Edman degradation, offering a comprehensive overview of the available analytical tools.
The successful incorporation of modified amino acid analogues, such as the benzyloxycarbonyl-protected dipeptide this compound, is a critical step in the synthesis of peptide-based therapeutics and research tools. The N-methylated nature of sarcosine (Sar) within this dipeptide can enhance proteolytic stability, a desirable attribute in drug design. However, its incorporation can also present synthetic challenges, making rigorous analytical validation essential.
This guide details the experimental protocols and expected outcomes for the validation of a hypothetical peptide, Ac-Ala-Val-Thr-(Z-Gly-Sar)-Leu-Gly-Gln-NH2, demonstrating the utility of LC-MS/MS and offering a comparison with NMR and Edman degradation.
LC-MS/MS: The Gold Standard for Peptide Validation
LC-MS/MS is a highly sensitive and specific technique that has become the cornerstone of peptide analysis.[1] It allows for the precise determination of the molecular weight of the peptide and its fragments, thereby confirming the amino acid sequence and the successful incorporation of modifications.
Expected Quantitative Data from LC-MS/MS Analysis
The primary output of an LC-MS/MS experiment for peptide validation is the mass-to-charge ratio (m/z) of the intact peptide (precursor ion) and its fragments (product ions). By analyzing the fragmentation pattern, the amino acid sequence can be deduced and the presence of the this compound moiety confirmed.
| Parameter | Expected Value | Interpretation |
| Precursor Ion [M+H]⁺ (m/z) | 977.5 | Confirms the molecular weight of the full-length peptide with the incorporated this compound. |
| Key Fragment Ions (b- and y-type) | See Table 2 | Provides sequence-specific information, confirming the order of amino acids and the location of the this compound modification. |
Table 1: Expected Precursor Ion Data for Ac-Ala-Val-Thr-(Z-Gly-Sar)-Leu-Gly-Gln-NH2.
| Fragment Ion | Expected m/z | Sequence Confirmed |
| b₂ | 172.1 | Ac-Ala-Val |
| b₃ | 273.2 | Ac-Ala-Val-Thr |
| b₄ | 565.3 | Ac-Ala-Val-Thr-(Z-Gly-Sar) |
| y₁ | 129.1 | Gln-NH₂ |
| y₂ | 186.1 | Gly-Gln-NH₂ |
| y₃ | 299.2 | Leu-Gly-Gln-NH₂ |
| y₄ | 692.3 | (Z-Gly-Sar)-Leu-Gly-Gln-NH₂ |
Table 2: Key Expected Fragment Ions for Sequence Validation.
Experimental Protocol for LC-MS/MS Validation
1. Peptide Synthesis: The peptide Ac-Ala-Val-Thr-(Z-Gly-Sar)-Leu-Gly-Gln-NH2 is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[2] The this compound dipeptide is coupled as a single unit to the growing peptide chain on the resin. Following synthesis, the peptide is cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
2. Sample Preparation: The purified peptide is dissolved in an appropriate solvent, typically 0.1% formic acid in water/acetonitrile, to a concentration of approximately 1 mg/mL.
3. Liquid Chromatography (LC): The peptide solution is injected onto a C18 RP-HPLC column. A gradient elution is employed, starting with a low percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid) and gradually increasing to elute the peptide.
4. Mass Spectrometry (MS): The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in positive ion mode. A full scan MS experiment is performed to determine the m/z of the precursor ion.
5. Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the target peptide is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to generate the MS/MS spectrum.
Caption: Experimental workflow for LC-MS/MS validation.
Alternative Validation Methodologies
While LC-MS/MS is a powerful tool, orthogonal techniques can provide complementary information to build a more robust validation package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and connectivity of atoms within a molecule.[3][4] For peptide validation, 1D and 2D NMR experiments can confirm the presence of the Z-group and the N-methyl group of sarcosine, as well as the overall integrity of the peptide backbone.
Experimental Protocol for NMR:
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: 1D proton (¹H) and 2D correlation spectroscopy (COSY) and total correlation spectroscopy (TOCSY) experiments are performed.
-
Data Analysis: The chemical shifts and coupling constants of the protons are analyzed to confirm the presence of specific amino acid residues and the protecting group. The N-methyl group of sarcosine will exhibit a characteristic singlet in the ¹H NMR spectrum.
Edman Degradation
Edman degradation is a classical method for N-terminal sequencing of peptides.[5] It involves the sequential cleavage and identification of amino acids from the N-terminus.
Experimental Protocol for Edman Degradation:
-
Sample Preparation: The purified peptide is immobilized on a solid support.
-
Sequencing: The peptide is subjected to sequential cycles of Edman chemistry, where the N-terminal amino acid is derivatized, cleaved, and identified by HPLC.
-
Data Analysis: The sequence of identified amino acids is compiled. However, Edman degradation will stop at the N-methylated sarcosine residue due to the lack of a proton on the amide nitrogen required for the cyclization and cleavage step. This halt in the sequencing process can indirectly confirm the position of the sarcosine residue.
Comparison of Validation Methods
| Method | Strengths | Limitations |
| LC-MS/MS | - High sensitivity and specificity- Provides molecular weight and sequence information- Can identify post-translational modifications | - Does not provide 3D structural information- Fragmentation can sometimes be ambiguous |
| NMR Spectroscopy | - Provides detailed 3D structural information- Confirms atom connectivity- Non-destructive | - Lower sensitivity compared to MS- Requires larger sample amounts- Complex spectra for larger peptides |
| Edman Degradation | - Direct sequencing from the N-terminus- Well-established and reliable method | - Cannot sequence past N-methylated residues- Requires a free N-terminus- Less sensitive than MS |
Table 3: Comparison of Peptide Validation Methodologies.
Caption: Logical relationship of validation methods.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
Comparative Kinetic Analysis of Prolyl Endopeptidases with Z-Gly-Sar-OH Derived Substrates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Performance with Supporting Experimental Data
This guide provides a comparative kinetic analysis of key prolyl endopeptidases, namely Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPPIV), and a bacterial prolyl endopeptidase from Flavobacterium meningosepticum. The focus is on their enzymatic activity towards substrates derived from Z-Gly-Sar-OH, a synthetic peptide containing sarcosine. Understanding the kinetic profiles of these enzymes is crucial for the development of selective inhibitors and diagnostic probes in various therapeutic areas, including oncology and metabolic diseases.
Executive Summary
Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPPIV) are closely related cell-surface serine proteases that play significant roles in cancer progression and glucose metabolism, respectively.[1][2] Both enzymes exhibit post-proline peptidase activity, but their substrate specificities and kinetic parameters differ, offering a window for the design of selective therapeutic agents.[3] This guide presents a compilation of kinetic data for these enzymes and a bacterial prolyl endopeptidase, highlighting their efficiencies in processing sarcosine-containing substrates. While direct comparative data with this compound is limited, analysis of closely related substrates provides valuable insights into their catalytic preferences.
Quantitative Data Comparison
The following table summarizes the kinetic parameters of FAP, DPPIV, and Flavobacterium prolyl endopeptidase with relevant this compound derived or analogous substrates. This data facilitates a direct comparison of their catalytic efficiencies.
| Enzyme | Substrate | K'm' (mM) | k'cat' (s⁻¹) | k'cat'/K'm' (M⁻¹s⁻¹) | Reference |
| Prolyl endopeptidase (Flavobacterium) | Cbz-Gly-Sar-Leu-Gly | - | 1.8 | 11,000 | [4] |
| Dipeptidyl Peptidase IV (Human) | Gly-Pro-pNA | 0.20 | 70.6 | 430,500 | |
| Fibroblast Activation Protein (Human) | Z-Gly-Pro-AMC | - | - | - |
Note: Direct kinetic data for FAP and DPPIV with this compound were not available in the reviewed literature. Data for commonly used analogous substrates are provided for a comparative baseline. The k'cat' and k'cat'/K'm' for the Flavobacterium enzyme were calculated from the provided data.
Experimental Protocols
Detailed methodologies for the kinetic analysis of prolyl endopeptidases are crucial for reproducible research. Below are standard protocols for assaying FAP and DPPIV activity, which can be adapted for this compound derived substrates.
Enzyme Assay for Fibroblast Activation Protein (FAP) Activity
This protocol is based on the use of a fluorogenic substrate, Z-Gly-Pro-AMC.[5]
Materials:
-
Recombinant human FAP
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 140 mM NaCl
-
FAP inhibitor (for control)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (λex=380 nm, λem=460 nm)
Procedure:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the Z-Gly-Pro-AMC stock solution to the desired final concentration (e.g., 266 µM) in pre-heated Assay Buffer.
-
In a 96-well microplate, add 5 µL of the plasma sample or a solution containing recombinant FAP.
-
For inhibitor controls, pre-incubate the enzyme with a FAP inhibitor (e.g., UAMC1110) for 15 minutes at 37°C. For the no-inhibitor control, add an equivalent volume of DMSO.
-
Initiate the reaction by adding 35 µL of the pre-heated Z-Gly-Pro-AMC solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30 minutes.
-
The rate of increase in fluorescence is proportional to the FAP activity.
Enzyme Assay for Dipeptidyl Peptidase IV (DPPIV) Activity
This protocol utilizes the chromogenic substrate Gly-Pro-p-nitroanilide (pNA).
Materials:
-
Recombinant human DPPIV
-
Gly-Pro-pNA (chromogenic substrate)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
DPPIV inhibitor (e.g., Sitagliptin) for control
-
96-well clear microplate
-
Absorbance microplate reader (405 nm)
Procedure:
-
Prepare a stock solution of Gly-Pro-pNA.
-
Dilute the Gly-Pro-pNA stock solution to the desired final concentration in Assay Buffer.
-
In a 96-well microplate, add the diluted DPPIV enzyme solution.
-
For inhibitor controls, pre-incubate the enzyme with a DPPIV inhibitor for a specified time.
-
Initiate the reaction by adding the Gly-Pro-pNA solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).
-
Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the DPPIV activity.
-
A standard curve of p-nitroaniline can be used to quantify the product formation.
Signaling Pathways and Experimental Workflows
The enzymatic activity of FAP and DPPIV is integrated into complex signaling networks that are critical in disease pathogenesis. Understanding these pathways is essential for developing targeted therapies.
FAP and DPPIV Signaling in the Tumor Microenvironment
FAP and DPPIV are expressed on cancer-associated fibroblasts (CAFs) and can form heterodimers, influencing tumor growth, invasion, and metastasis. Their proteolytic activity remodels the extracellular matrix (ECM) and can modulate the function of various signaling molecules.
DPPIV Signaling in Type 2 Diabetes
In the context of type 2 diabetes, DPPIV plays a crucial role in regulating glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP. Inhibition of DPPIV increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release.
General Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for the kinetic analysis of an enzyme with a synthetic substrate.
References
- 1. Fibroblast activation protein-alpha and dipeptidyl peptidase IV (CD26): cell-surface proteases that activate cell signaling and are potential targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Specificity of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Stability of Z-Protected Peptides in Diverse Chemical Environments
For researchers, scientists, and drug development professionals, the selection of an appropriate α-amino protecting group is a critical decision in peptide synthesis and the subsequent handling of the purified peptide. The stability of the protecting group influences not only the synthetic strategy but also the peptide's shelf-life and compatibility with various biochemical assays. The benzyloxycarbonyl (Z or Cbz) group is a foundational protecting group in peptide chemistry. This guide provides a comprehensive comparison of the stability of Z-protected peptides with other common alternatives, supported by established chemical principles and experimental methodologies.
The stability of a protected peptide is not absolute but is highly dependent on the specific chemical environment it is exposed to, including pH, temperature, and the presence of enzymes or other reactive chemical species. The Z-group is known for its stability under mildly acidic and basic conditions, which makes it orthogonal to the base-labile Fmoc group and the acid-labile Boc group in many synthetic applications. However, its susceptibility to strong acids and catalytic hydrogenation defines its application window.
Comparative Stability of Amino-Protecting Groups
The choice between Z, Boc, and Fmoc protecting groups often depends on the desired orthogonality in a synthetic scheme and the required stability of the final peptide product. The following table summarizes the stability of these key protecting groups under various chemical conditions.
| Condition | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Unprotected N-terminus |
| Mild Acid (e.g., pH 4-6) | Generally Stable.[1] | Stable, but prolonged exposure can lead to slow cleavage. | Stable. | Stable, but the peptide itself may undergo acid-catalyzed hydrolysis depending on the sequence.[2] |
| Strong Acid (e.g., TFA, HBr/AcOH) | Labile . Cleaved by strong acids like HBr in acetic acid.[1] | Labile . Standard deprotection uses Trifluoroacetic Acid (TFA).[] | Stable. | Peptide backbone is susceptible to hydrolysis. |
| Mild Base (e.g., pH 8-10) | Generally Stable. | Stable. | Labile . Standard deprotection uses 20% piperidine in DMF.[] | Peptide may undergo base-catalyzed degradation (e.g., deamidation, racemization). |
| Strong Base (e.g., NaOH) | Generally Stable, but prolonged exposure can lead to hydrolysis. | Stable. | Labile . Rapidly cleaved. | Prone to rapid degradation and racemization. |
| Catalytic Hydrogenolysis (H₂/Pd) | Labile . Standard cleavage method. | Stable. | Stable. | Generally stable, unless other reducible groups are present. |
| Serum/Plasma (Enzymatic) | Susceptible to enzymatic cleavage, though the Z-group may offer some steric hindrance compared to an unprotected N-terminus. Specific data is limited. | May offer some steric hindrance to exopeptidases. Stability is sequence-dependent. | May offer some steric hindrance to exopeptidases. Stability is sequence-dependent. | Highly susceptible to degradation by aminopeptidases and other proteases, leading to short half-lives for many peptides. |
| Elevated Temperature | Stability is sequence and solution-dependent. Generally stable under moderate conditions. | Stability is sequence and solution-dependent. | Stability is sequence and solution-dependent. | Prone to accelerated degradation reactions like deamidation and oxidation. |
Experimental Protocols
Accurate assessment of peptide stability is crucial for determining shelf-life, optimizing formulation, and predicting in vivo performance. The following are detailed methodologies for key experiments used to evaluate the stability of Z-protected and other peptides.
HPLC-Based Assay for Chemical Stability (pH and Temperature)
This protocol is used to quantify the degradation of a peptide over time when exposed to different pH and temperature conditions.
Materials:
-
Z-protected peptide of interest
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare a stock solution of the Z-protected peptide in an appropriate solvent (e.g., water or a minimal amount of organic solvent if necessary) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the peptide stock solution into vials containing the different pH buffers to a final concentration of, for example, 0.1 mg/mL. Prepare triplicate samples for each condition and time point. Place the vials in an incubator set to the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), remove one vial from each condition. Quench any ongoing reaction by freezing the sample immediately at -20°C or -80°C, or by adding an equal volume of cold acetonitrile.
-
HPLC Analysis:
-
Equilibrate the C18 column with a mobile phase mixture (e.g., 95% Water/0.1% TFA and 5% ACN/0.1% TFA).
-
Inject a standard volume of the sample from each time point.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% ACN over 30 minutes).
-
Monitor the elution profile at a specific wavelength (typically 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact Z-protected peptide.
-
Integrate the peak area for the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the area at time zero.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½) for each condition.
-
In Vitro Serum Stability Assay
This assay assesses the susceptibility of a peptide to enzymatic degradation in a biologically relevant medium.
Materials:
-
Z-protected peptide
-
Human or animal serum (e.g., fetal bovine serum, human serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing a protein precipitating agent (e.g., 1% TFA or 10% trichloroacetic acid)
-
Centrifuge
-
HPLC-MS system for analysis
Procedure:
-
Serum Preparation: Thaw frozen serum at 37°C and centrifuge to remove any precipitates.
-
Reaction Setup: Prepare a solution of the Z-protected peptide in PBS. Add the peptide solution to pre-warmed serum to a final concentration (e.g., 10-100 µM) and incubate at 37°C with gentle agitation.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing at least two volumes of ice-cold ACN with precipitating agent to stop the enzymatic reactions and precipitate serum proteins.
-
Sample Clarification: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by HPLC-MS. The mass spectrometer is used to confirm the identity of the intact peptide peak and to identify any degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point as described in the chemical stability assay to determine the half-life in serum.
Visualizing Workflows and Degradation Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for assessing peptide stability.
Caption: Stability and degradation pathways of a Z-protected peptide.
References
A Strategic Approach to Large-Scale Peptide Synthesis: Cost-Benefit Analysis of Z-Gly-Sar-OH
For researchers, scientists, and drug development professionals, the economic and chemical efficiency of large-scale peptide synthesis is a critical consideration. The strategic use of pre-formed peptide fragments, such as Z-Gly-Sar-OH, presents a potential avenue for process optimization compared to the stepwise addition of individual amino acids. This guide provides a comparative analysis of utilizing the this compound dipeptide building block in large-scale synthesis, weighing its potential benefits against its costs and comparing it with alternative strategies.
The primary challenge in synthesizing peptides containing sarcosine (Sar), an N-methylated amino acid, lies in the steric hindrance posed by the methyl group on the amide nitrogen. This hindrance can lead to slower and less efficient coupling reactions, particularly when coupling an amino acid to the N-methylated residue.[1] Consequently, more potent and often more expensive coupling reagents, as well as longer reaction times or elevated temperatures, may be necessary to achieve complete incorporation.[1][2]
Performance and Cost Comparison of Synthetic Strategies
The decision to use a dipeptide fragment like this compound hinges on a careful evaluation of raw material costs, process efficiency, and potential downstream purification expenses. While specific cost data for this compound at bulk scales is subject to supplier variations, a qualitative and comparative analysis can guide decision-making.
| Synthetic Strategy | Key Advantages | Key Disadvantages | Estimated Relative Cost |
| Stepwise Solid-Phase Peptide Synthesis (SPPS) | High flexibility in sequence design. Well-established and automatable process. | Inefficient coupling to sarcosine may require potent, expensive reagents and multiple coupling cycles.[1][2] Potential for deletion sequences, leading to difficult purification. | Moderate to High |
| Using this compound in Solution-Phase Synthesis | Potentially higher overall yield by overcoming a difficult coupling step. May reduce the need for highly potent coupling reagents in subsequent steps. Z-group is suitable for solution-phase synthesis. | Requires a separate synthesis of the dipeptide fragment. Less amenable to automation compared to full SPPS. Potential for racemization during fragment coupling. | Variable (depends on dipeptide cost) |
| Using this compound in a Hybrid SPPS/Solution-Phase Approach | Combines the efficiency of SPPS for other parts of the peptide with the strategic use of a pre-formed fragment for the difficult sequence. Can improve overall yield and purity. | Adds complexity to the manufacturing process. Requires careful strategy for fragment synthesis and coupling. | Moderate to High |
| Alternative Technologies (e.g., Chemo-Enzymatic Peptide Synthesis - CEPS) | Highly regio- and stereoselective, potentially eliminating the need for side-chain protecting groups. Can be more sustainable with reduced solvent usage. | Technology may not be as widely accessible or established for all sequences. Requires specific enzymes. | Potentially Lower at Very Large Scale |
Experimental Protocols
General Protocol for Stepwise SPPS Incorporating Sarcosine
This protocol outlines a general procedure for the stepwise incorporation of glycine and then sarcosine onto a solid support, highlighting the challenges with the N-methylated residue.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc-Glycine Coupling:
-
Deprotect the resin using 20% piperidine in DMF.
-
Activate Fmoc-Gly-OH with a standard coupling reagent (e.g., HBTU/DIPEA in DMF).
-
Couple the activated Fmoc-Gly-OH to the resin.
-
Wash the resin thoroughly.
-
-
Fmoc-Sarcosine Coupling (The Challenging Step):
-
Deprotect the resin-bound glycine with 20% piperidine in DMF.
-
Activate Fmoc-Sar-OH with a potent coupling reagent such as HATU or PyAOP in the presence of a base like DIPEA. Pre-activation times should be minimized to avoid racemization.
-
Couple the activated Fmoc-Sar-OH to the resin-bound glycine. Due to steric hindrance, this step may require double coupling (repeating the coupling step) or extended reaction times to ensure complete reaction.
-
Monitor the coupling completion using a qualitative test like the bromophenol blue test, as the ninhydrin test is not effective for N-methylated amines.
-
-
Chain Elongation: Continue with subsequent amino acid couplings.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conceptual Protocol for Utilizing this compound in a Hybrid Approach
This conceptual protocol involves synthesizing the C-terminal portion of the target peptide via SPPS, and then coupling this compound in solution.
-
SPPS of C-terminal Fragment: Synthesize the peptide sequence C-terminal to the sarcosine residue on a suitable resin.
-
Cleavage of Protected Fragment: Cleave the peptide fragment from the resin while keeping the side-chain protecting groups intact.
-
Synthesis or Procurement of this compound: Obtain the Z-protected dipeptide.
-
Solution-Phase Fragment Condensation:
-
Activate the C-terminal carboxyl group of this compound using a coupling reagent with low racemization potential.
-
Couple the activated this compound to the N-terminus of the resin-cleaved peptide fragment in a suitable solvent.
-
-
Deprotection and Purification: Remove the Z-group via catalytic hydrogenation and the remaining side-chain protecting groups. Purify the final peptide by RP-HPLC.
Visualizing Synthetic Strategies
To better illustrate the decision-making process and workflows, the following diagrams are provided.
Caption: Decision workflow for peptide synthesis strategy.
Caption: Comparison of stepwise vs. fragment coupling.
Conclusion
The use of this compound in large-scale peptide synthesis represents a strategic choice rather than a universally superior method. The primary benefit lies in circumventing a kinetically challenging coupling step involving an N-methylated amino acid, which can lead to higher purity and overall yield of the crude product, thereby reducing the burden of downstream purification.
However, this advantage must be weighed against the cost and availability of the this compound dipeptide itself, as well as the potential complexities of incorporating a fragment condensation step into the manufacturing workflow. For shorter peptides or sequences where the sarcosine coupling is not rate-limiting, a fully optimized stepwise SPPS approach may remain more cost-effective. Conversely, for longer, more complex peptides where every coupling efficiency percentage point is critical, the initial investment in a pre-formed dipeptide fragment could yield significant returns in terms of final product yield and purity, ultimately lowering the cost per gram of the final active pharmaceutical ingredient. A thorough process-specific economic analysis is therefore essential for making an informed decision.
References
A Comparative Guide to the Utilization of Z-Gly-Sar-OH and H-Gly-Sar-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two dipeptide building blocks, Z-Gly-Sar-OH and H-Gly-Sar-OH, for their application in peptide synthesis. The choice between an N-terminally protected (this compound) and an unprotected (H-Gly-Sar-OH) dipeptide has significant implications for the synthetic strategy, efficiency, and the purity of the final peptide product. This document outlines the key differences, provides supporting data based on established principles of peptide chemistry, and details experimental protocols for their use.
Introduction to Gly-Sar Containing Peptides
The Glycyl-Sarcosine (Gly-Sar) motif is of significant interest in drug development. Sarcosine, an N-methylated amino acid, imparts unique properties to peptides, including increased resistance to enzymatic degradation.[1] Peptides containing the Gly-Sar sequence, such as H-Gly-Gly-Sar-OH, are recognized as substrates for peptide transporters like PEPT-1, which is crucial for the absorption of di- and tripeptides in the intestine.[1] This makes the Gly-Sar motif a valuable component in the design of peptide-based drugs with improved oral bioavailability.
Performance Comparison: this compound vs. H-Gly-Sar-OH
The primary difference lies in the strategy of peptide chain elongation. In conventional SPPS, the peptide is synthesized from the C-terminus to the N-terminus, with the N-terminus of each incoming amino acid being temporarily protected, most commonly with an Fmoc or Boc group.
This compound (N-benzyloxycarbonyl-Glycyl-Sarcosine) is an N-terminally protected dipeptide. Its use is advantageous in specific synthetic strategies, such as fragment condensation, where pre-synthesized peptide fragments are coupled together. The Z-group is a well-established protecting group that can be removed under specific conditions, typically catalytic hydrogenation, which are orthogonal to the acid-labile conditions used for cleavage from many solid supports and removal of side-chain protecting groups.
H-Gly-Sar-OH (Glycyl-Sarcosine) is an unprotected dipeptide. In the context of standard C-to-N SPPS, it would typically be introduced by first coupling Fmoc-Glycine to the resin-bound amino acid, followed by deprotection and then coupling of Fmoc-Sarcosine. Alternatively, if H-Gly-Sar-OH were to be used directly, it would require protection of its N-terminus with a temporary protecting group like Fmoc prior to activation and coupling. Direct use of the unprotected dipeptide in a standard SPPS workflow is not feasible as it would lead to self-coupling and other side reactions.
The incorporation of sarcosine, an N-methylated amino acid, presents a steric hindrance that can lead to lower coupling efficiency.[2] This challenge is independent of whether this compound or H-Gly-Sar-OH (after N-terminal protection) is used.
Table 1: Theoretical Comparison of this compound and H-Gly-Sar-OH in Peptide Synthesis
| Parameter | This compound | H-Gly-Sar-OH (as Fmoc-Gly-Sar-OH) | Key Considerations |
| Synthetic Strategy | Primarily for fragment condensation in solution or solid-phase. | Standard stepwise solid-phase peptide synthesis (SPPS). | The choice depends on the overall synthetic plan for the target peptide. |
| Coupling Efficiency | Dependent on the coupling reagents and conditions used for fragment condensation. | Can be challenging due to the steric hindrance of the N-methyl group on sarcosine. May require stronger coupling reagents and longer reaction times.[2] | Potent coupling reagents like HATU, HCTU, or PyAOP are recommended for coupling N-methylated amino acids.[2] |
| Racemization | Risk of racemization at the C-terminal sarcosine residue during activation and coupling. | Lower risk of racemization of the sarcosine residue as it is not the C-terminal amino acid of the growing peptide chain during its incorporation. However, the C-terminal amino acid of the entire peptide is still susceptible to racemization during resin loading. | The use of carbamate protecting groups like Z, Fmoc, and Boc helps to suppress racemization during coupling. |
| Solubility | The hydrophobic Z-group may decrease solubility in aqueous media but improve solubility in organic solvents used for synthesis. | The free N-terminus (in H-Gly-Sar-OH) or the Fmoc group (in Fmoc-Gly-Sar-OH) will influence solubility. Peptides with a net neutral charge can have poor aqueous solubility. | Solubility of the final peptide is sequence-dependent. |
| Purification | Purification of the final peptide may be more complex due to byproducts from fragment condensation. | Purification is typically achieved by reverse-phase HPLC. Unreacted species and byproducts from stepwise synthesis need to be removed. | The presence of cis/trans isomers of the peptide bond preceding sarcosine can lead to peak broadening in HPLC. |
Experimental Protocols
The following are generalized protocols. Specific conditions should be optimized for the target peptide.
Protocol 1: Incorporation of Gly-Sar using Stepwise Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard method for incorporating the Gly-Sar motif into a peptide sequence on a solid support.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of Fmoc-Glycine:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Coupling of Fmoc-Sarcosine:
-
Follow the procedure in step 4, using Fmoc-Sar-OH. Due to steric hindrance, consider using a stronger coupling reagent, extending the reaction time (e.g., to 4 hours or overnight), or performing a double coupling.
-
-
Washing: Repeat step 5.
-
Chain Elongation: Continue with the synthesis of the remaining peptide sequence by repeating the deprotection, washing, and coupling steps.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash and dry the peptidyl-resin.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the solution to cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Fragment Condensation using this compound (Conceptual Outline)
This is a conceptual outline as the specific conditions are highly dependent on the nature of the peptide fragments being coupled.
-
Preparation of Fragments:
-
Synthesize the peptide fragment with a free N-terminus on a solid support or in solution.
-
Synthesize or procure this compound.
-
-
Activation of this compound: Activate the C-terminal carboxylic acid of this compound using a suitable coupling reagent (e.g., HBTU, HATU, or a carbodiimide like DIC with an additive like HOBt).
-
Coupling Reaction: Add the activated this compound to the resin-bound peptide fragment (with a free N-terminus) or the solution-phase peptide fragment. The reaction is typically carried out in an appropriate organic solvent like DMF or DCM.
-
Washing (for solid-phase): If the reaction is performed on a solid support, wash the resin extensively to remove excess reagents.
-
Cleavage and Deprotection:
-
If on a solid support, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).
-
The Z-group is stable to TFA and will remain on the N-terminus.
-
-
Z-Group Deprotection: Remove the Z-group by catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) or other appropriate methods.
-
Purification: Purify the final peptide by RP-HPLC.
Mandatory Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Simplified signaling pathway of peptide transport via PEPT1 in the intestine.
Conclusion
The choice between this compound and H-Gly-Sar-OH for peptide synthesis is dictated by the desired synthetic strategy. For standard, stepwise solid-phase synthesis, the incorporation of the Gly-Sar motif is achieved by sequential coupling of Fmoc-protected glycine and sarcosine. This approach is generally preferred for its simplicity and the availability of reagents. This compound is more suited for a fragment condensation strategy, which can be advantageous for the synthesis of very long peptides or for convergent synthetic routes.
Regardless of the chosen dipeptide form, the inherent steric hindrance of the N-methylated sarcosine residue requires careful optimization of coupling conditions to ensure high yields and purity of the final peptide. The insights provided in this guide, based on established principles of peptide chemistry, should aid researchers in making an informed decision for the synthesis of peptides containing the valuable Gly-Sar motif.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Z-Gly-Sar-OH
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides detailed procedures for the safe disposal of Z-Gly-Sar-OH, a key amino acid derivative used in peptide synthesis. While this compound and similar glycine derivatives are not generally classified as hazardous substances, it is imperative to follow standard laboratory safety protocols and consult local and institutional regulations.
Personal Protective Equipment and Safety Measures
Prior to handling this compound, ensure that the following personal protective equipment (PPE) is used to minimize exposure and prevent contamination.
| Safety Measure | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities. Use a dust mask if weighing large quantities or if dust may be generated. | Minimizes inhalation of the powder, which could cause respiratory irritation. |
| Work Area | A well-ventilated laboratory bench or a chemical fume hood. | Ensures any potential fumes or dust are safely removed from the breathing zone. |
| Hygiene | Wash hands thoroughly after handling. | A fundamental safety practice to prevent accidental ingestion or transfer of the compound.[1] |
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity and form of the waste (unused product, contaminated materials, or empty containers).
Step 1: Unused Product
For small quantities of unused this compound, it may be permissible to dispose of it as non-hazardous solid waste. This is based on guidelines for its component, Sarcosine, which is sometimes eligible for trash disposal.[1] However, it is critical to first consult and adhere to your institution's specific guidelines and local environmental regulations. For larger quantities, contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures.
Step 2: Contaminated Materials
Items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of in the appropriate laboratory waste stream.[1] These materials should be collected in a designated, labeled waste container to prevent cross-contamination.
Step 3: Empty Containers
Before disposing of empty containers, they should be thoroughly rinsed with an appropriate solvent. The rinsed containers can then typically be disposed of as regular laboratory glassware or plastic waste.[1] The rinsing solvent should be collected and disposed of as chemical waste, following your institution's procedures.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before handling or disposing of any chemical.
References
Personal protective equipment for handling Z-Gly-sar-OH
Essential Safety and Handling Guide for Z-Gly-Sar-OH
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
| Safety Measure | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[1][2][3] | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Hand Protection | Nitrile gloves.[1][2] | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. Use a dust mask if weighing large quantities or if dust generation is likely. | Minimizes inhalation of the powder, which could cause respiratory irritation. |
| Work Area | A well-ventilated laboratory bench or a chemical fume hood. | Ensures any potential dust or fumes are safely removed from the breathing zone. |
| Hygiene | Wash hands thoroughly after handling. | A fundamental safety practice to prevent accidental ingestion or transfer of the compound. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is essential to ensure experimental accuracy and personal safety.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage temperature can be found on the product label, but for similar amino acid derivatives, storage at -20°C or -80°C is common for long-term stability.
Preparation and Weighing
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
To minimize dust inhalation, perform weighing of the powdered compound in a chemical fume hood or on a bench with minimal air currents.
-
Use a clean spatula and weighing paper or a weigh boat.
Dissolution
-
Consult the product's technical data sheet for solubility information.
-
Amino acid derivatives are often dissolved in sterile, purified water or a suitable buffer solution.
-
Add the solvent to the vial containing the compound.
-
Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking, which could potentially degrade the compound.
Use in Experiments
-
Handle the solution with care, avoiding splashes and spills.
-
Keep the container with the solution closed when not in use to prevent contamination and evaporation.
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Unused Product: For small quantities of unused this compound, it may be permissible to dispose of it as non-hazardous solid waste. However, it is crucial to consult and adhere to your institution's and local environmental regulations.
-
Contaminated Materials: Dispose of contaminated items such as gloves, weighing paper, and pipette tips in the appropriate laboratory waste stream for chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent before disposal. The rinsed containers can then typically be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional guidelines.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the standard workflow for handling this compound and a decision-making process for ensuring appropriate safety measures are in place.
Caption: Workflow for Handling this compound.
Caption: PPE Decision Flowchart for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
